Product packaging for Fraxinol(Cat. No.:CAS No. 486-28-2)

Fraxinol

Cat. No.: B1674153
CAS No.: 486-28-2
M. Wt: 222.19 g/mol
InChI Key: PBPNOAHYDPHKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fraxinol is a hydroxycoumarin.
This compound has been reported in Elsholtzia bodinieri, Prunus prostrata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O5 B1674153 Fraxinol CAS No. 486-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-5,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)11(15-2)10(8)13/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPNOAHYDPHKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197558
Record name Fraxinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-28-2
Record name Fraxinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fraxinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fraxinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRAXINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U330651DTI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the mechanism of action of Fraxinol?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Fraxiparine® (nadroparin calcium)

Topic: Mechanism of Action of Fraxiparine® (nadroparin calcium) Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the mechanism of action of nadroparin calcium, a low molecular weight heparin (LMWH) marketed under the brand name Fraxiparine®. The primary anticoagulant effect of nadroparin is mediated through its high-affinity binding to antithrombin III (ATIII), which leads to a significant acceleration of the inhibition of coagulation Factor Xa, and to a lesser extent, Factor IIa (thrombin). This targeted inhibition of Factor Xa disrupts the blood coagulation cascade, thereby preventing the formation of fibrin clots. This guide details the pharmacodynamics of nadroparin, presents key quantitative data, outlines the experimental protocol for its activity measurement, and provides visual diagrams of its mechanism and associated experimental workflows.

Core Mechanism of Action

Nadroparin is a low molecular weight heparin obtained through the depolymerization of standard heparin derived from porcine intestinal mucosa.[1] Its primary mechanism of action as an anticoagulant revolves around its interaction with antithrombin III (ATIII), a natural inhibitor of several coagulation proteases.[2][3]

The nadroparin molecule contains a specific pentasaccharide sequence that binds with high affinity to ATIII.[4] This binding induces a conformational change in ATIII, which markedly accelerates its inhibitory activity against coagulation factors, particularly Factor Xa.[4][5] The nadroparin-ATIII complex inactivates Factor Xa, which is a critical enzyme in the coagulation cascade responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[4]

By potently inhibiting Factor Xa, nadroparin effectively blocks the amplification of the coagulation cascade, leading to reduced thrombin generation.[4] While nadroparin also enhances the inhibition of thrombin (Factor IIa) by ATIII, its effect on Factor Xa is significantly more pronounced. This is reflected in its high anti-Xa to anti-IIa activity ratio.[4] The inhibition of the coagulation cascade ultimately prevents the conversion of fibrinogen to fibrin, which is the primary component of a blood clot.[5]

Other potential mechanisms that may contribute to the antithrombotic activity of nadroparin include the stimulation of Tissue Factor Pathway Inhibitor (TFPI) and the activation of fibrinolysis through the release of tissue plasminogen activator from endothelial cells.[6]

Quantitative Data

The key pharmacodynamic and pharmacokinetic parameters of nadroparin are summarized in the tables below.

Table 1: Pharmacodynamic Properties of Nadroparin
ParameterValueReference(s)
Mean Molecular Weight~4,300 Daltons[7]
Anti-Xa / Anti-IIa Activity Ratio2.5 - 4.0[7]
Potency95 - 130 IU anti-Xa activity/mg[7]
Table 2: Pharmacokinetic Properties of Nadroparin (Subcutaneous Administration)
ParameterValueReference(s)
Bioavailability~88-98%[5][6]
Time to Peak Anti-Xa Activity (Tmax)3 - 6 hours[5][6]
Elimination Half-life (T½)~3.5 - 11.2 hours[4]
Volume of Distribution3.59 L[4]
MetabolismHepatic[4]
EliminationRenal[4]

Experimental Protocols

The primary method for quantifying the activity of nadroparin is the chromogenic anti-Xa assay.

Chromogenic Anti-Xa Assay Protocol

Principle: This assay measures the ability of nadroparin in a plasma sample to inhibit a known amount of Factor Xa. The residual Factor Xa activity is then determined by its ability to cleave a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the nadroparin concentration in the sample.

Materials:

  • Patient citrated platelet-poor plasma (PPP)

  • Nadroparin calibrators and controls

  • Bovine Factor Xa reagent

  • Human Antithrombin (ATIII) reagent (can be included in the Factor Xa reagent)

  • Chromogenic substrate specific for Factor Xa (e.g., S-2222)

  • Assay buffer (e.g., Tris-based buffer, pH 8.4)

  • 20% Citric Acid or other reaction stop solution

  • Coagulation analyzer or spectrophotometer capable of reading at 405 nm

  • Incubator/water bath at 37°C

Procedure:

  • Sample Preparation: Patient blood is collected in a blue-top tube containing 3.2% sodium citrate. The blood is centrifuged to obtain platelet-poor plasma.

  • Calibration Curve: A standard curve is prepared using calibrators with known concentrations of nadroparin.

  • Reaction Mixture Incubation:

    • A precise volume of patient plasma (or calibrator/control) is mixed with a known excess of antithrombin and incubated at 37°C.

    • A known amount of Factor Xa is then added to the mixture and incubated for a specific time (e.g., 2 minutes) at 37°C. During this incubation, the nadroparin in the plasma, in complex with ATIII, will neutralize a portion of the added Factor Xa.

  • Chromogenic Reaction:

    • A chromogenic substrate for Factor Xa is added to the reaction mixture and incubated for a specific time (e.g., 2 minutes) at 37°C. The residual, uninhibited Factor Xa will cleave the substrate, releasing p-nitroaniline.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution, such as 20% citric acid.

  • Measurement: The absorbance of the resulting colored solution is measured at 405 nm using a spectrophotometer.

  • Calculation: The anti-Xa activity of the patient sample is determined by interpolating the absorbance value from the calibration curve. The results are typically expressed in anti-Xa IU/mL.

Mandatory Visualizations

Signaling Pathway Diagram

Coagulation_Cascade_and_Nadroparin_Action cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_Common Common Pathway cluster_Inhibition Inhibition by Nadroparin TF Tissue Factor (III) TF_VIIa TF-VIIa Complex VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa X Factor X TF_VIIa->X XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa IXa_VIIIa IXa-VIIIa Complex IXa->IXa_VIIIa VIIIa Factor VIIIa VIIIa->IXa_VIIIa IXa_VIIIa->X Xa Factor Xa X->Xa Prothrombinase Prothrombinase Complex (Xa-Va) Xa->Prothrombinase V Factor V Va Factor Va Va->Prothrombinase Thrombin Thrombin (IIa) Prothrombinase->Thrombin Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Fibrin Fibrin (Ia) Fibrinogen->Fibrin Nadroparin Nadroparin Nadroparin_ATIII Nadroparin-ATIII Complex Nadroparin->Nadroparin_ATIII ATIII Antithrombin III ATIII->Nadroparin_ATIII Nadroparin_ATIII->Xa Major Inhibition Nadroparin_ATIII->Thrombin Minor Inhibition

Caption: Nadroparin's mechanism of action within the coagulation cascade.

Experimental Workflow Diagram

Chromogenic_AntiXa_Assay start Start sample_prep 1. Sample Preparation (Citrated Platelet-Poor Plasma) start->sample_prep reagent_add1 2. Add Antithrombin and excess Factor Xa sample_prep->reagent_add1 incubate1 3. Incubate at 37°C (Nadroparin-ATIII inhibits Factor Xa) reagent_add1->incubate1 reagent_add2 4. Add Chromogenic Substrate incubate1->reagent_add2 incubate2 5. Incubate at 37°C (Residual Factor Xa cleaves substrate) reagent_add2->incubate2 stop_reaction 6. Add Stop Solution (e.g., Citric Acid) incubate2->stop_reaction measure 7. Measure Absorbance at 405 nm stop_reaction->measure calculate 8. Calculate Anti-Xa Activity (vs. Calibration Curve) measure->calculate end End calculate->end

Caption: Workflow for the chromogenic anti-Factor Xa assay.

References

Fraxinol: A Technical Guide to its Origin, Natural Sources, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of fraxinol, a simple coumarin found in nature. It details its origins within the plant kingdom, its biosynthetic pathway, methods for its isolation, and its role in cellular signaling.

Origin and Natural Sources

This compound (6-hydroxy-5,7-dimethoxy-2H-1-benzopyran-2-one) is a naturally occurring phenolic compound belonging to the coumarin class. It has been primarily isolated from various species of the genus Fraxinus (Ash trees), which belongs to the Oleaceae family. Metabolomic studies have identified this compound as a key constituent in several ash species, particularly those showing resistance to invasive pests like the Emerald Ash Borer.

Table 1: Natural Sources of this compound

Plant Species Family Plant Part Reference(s)
Fraxinus stylosa Oleaceae Not Specified [1]
Fraxinus mandshurica (Manchurian Ash) Oleaceae Foliage [1]
Fraxinus rhynchophylla Oleaceae Not Specified [2]
Fraxinus chiisanensis Oleaceae Not Specified [2]
Fraxinus sieboldiana Oleaceae Not Specified [2]

| Fraxinus excelsior (European Ash) | Oleaceae | Bark |[3] |

While this compound has been identified in these species, detailed quantitative analyses are not widely available in the literature. However, studies using high-throughput metabolomics have noted that this compound is an upregulated compound in species like F. mandshurica, suggesting a potential role in the plant's defense mechanisms.[1]

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of key coumarin precursors.

The formation of the coumarin lactone ring is a critical step, which then undergoes further modifications. While the precise enzymatic steps for the final synthesis of this compound are not fully elucidated, it is understood to derive from precursors such as fraxetin. The pathway involves key enzymes like Phenylalanine Ammonia-Lyase (PAL), Cinnamic Acid 4-hydroxylase (C4H), and various O-methyltransferases (OMTs) that decorate the coumarin scaffold.

Fraxinol_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_coumarin Simple Coumarin Synthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H Caf Caffeic Acid pCou->Caf C3'H Fer Ferulic Acid Caf->Fer COMT Sco Scopoletin Fer->Sco F6'H Fraxetin Fraxetin Sco->Fraxetin S8H This compound This compound Fraxetin->this compound OMT (Putative)

Putative biosynthetic pathway of this compound.

Experimental Protocols: Isolation and Purification

The isolation of this compound and related coumarins from plant material typically involves solvent extraction followed by chromatographic purification. High-Speed Counter-Current Chromatography (HSCCC) has proven effective for separating coumarins from crude extracts of Cortex fraxinus (ash bark).

General Methodology
  • Preparation of Plant Material : Air-dried and crushed plant material (e.g., leaves, bark) is used as the starting source.

  • Extraction : The powdered material is extracted with a suitable solvent, such as ethanol or methanol, often using techniques like Soxhlet extraction or ultrasonication to improve efficiency. The resulting solution is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation (Optional) : The crude extract can be subjected to preliminary fractionation using techniques like Solid Phase Extraction (SPE) with varying solvent polarities (e.g., methanol/water gradients) to enrich the coumarin fraction.

  • Chromatographic Purification : The coumarin-rich fraction is purified using preparative chromatography. HSCCC is a suitable method, employing a two-phase solvent system (e.g., n-butanol-methanol-acetic acid-water) to partition and separate compounds based on their differential solubility in the two liquid phases.

  • Compound Identification : The purity and structure of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation_Workflow A Dried & Powdered Fraxinus Plant Material B Solvent Extraction (e.g., 70% Ethanol, Ultrasonication) A->B C Filtration & Concentration B->C D Crude Extract C->D E Solid Phase Extraction (SPE) (Optional Fractionation) D->E G High-Speed Counter-Current Chromatography (HSCCC) D->G Direct Purification F Coumarin-Enriched Fraction E->F F->G H Pure this compound Fractions G->H I Structural Elucidation (HPLC, MS, NMR) H->I J Identified this compound I->J

General experimental workflow for this compound isolation.

Biological Activity: Stimulation of Melanogenesis

This compound has been shown to stimulate melanogenesis in B16F10 mouse melanoma cells. This activity is mediated through the upregulation of key signaling pathways that control the expression of melanogenic enzymes.

CREB/MITF Signaling Pathway

This compound upregulates the phosphorylation of the cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB).[4][5] Phosphorylated CREB (pCREB) acts as a transcription factor, binding to the promoter of the Microphthalmia-Associated Transcription Factor (MITF).[4] MITF is the master regulator of melanogenesis, and its increased expression leads to the transcription of crucial melanogenic enzymes like tyrosinase (TYR) and tyrosinase-related protein 1 (TRP1), ultimately increasing melanin synthesis.[4][6] This process is dependent on Protein Kinase A (PKA), which is responsible for phosphorylating CREB.

Melanogenesis_Pathway cluster_cell Melanocyte This compound This compound PKA PKA This compound->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB MITF_gene MITF Gene pCREB->MITF_gene Binds & Activates Transcription MITF_protein MITF Protein MITF_gene->MITF_protein Translation Mel_genes Melanogenic Genes (TYR, TRP1, etc.) MITF_protein->Mel_genes Activates Transcription Melanin Melanin Synthesis Mel_genes->Melanin Leads to

This compound-induced melanogenesis via the PKA/CREB/MITF pathway.

References

An In-depth Technical Guide to the Properties and Biological Activities of Fraxinol (CAS Number 486-28-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties of Fraxinol

This compound, with the Chemical Abstracts Service (CAS) number 486-28-2, is a naturally occurring coumarin derivative. It is a phenolic compound found in various plants, including those of the Fraxinus (ash) genus.[1] This document provides a comprehensive overview of its physicochemical properties, biological activities, and associated experimental methodologies.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling and formulation in research and development.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₅[2][3][4][5][6]
Molecular Weight 222.19 g/mol [2][4][5][6][7]
Appearance White to yellowish powder/crystalline solid[3][7][8]
Melting Point 170-172 °C[7][9]
Boiling Point (Predicted) 449.7 ± 45.0 °C[7]
Density (Predicted) 1.358 g/cm³[7]
Water Solubility Slightly soluble (8757 mg/L at 25 °C, estimated)[7][10]
Organic Solvent Solubility Soluble in DMSO, methanol, and ethanol[2][3][7]
Storage Temperature -20°C[3][7][11]
Spectroscopic Data
PropertyValueSource
λmax 233, 310 nm[3]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-inflammatory and potential anti-cancer properties being of significant interest to the scientific community.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects. A key mechanism of this action is the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome signaling pathway. In studies involving lipopolysaccharide (LPS)-induced acute lung injury, this compound treatment was found to downregulate the expression of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and cleaved caspase-1. This, in turn, reduces the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α.

Furthermore, this compound has been observed to modulate the renin-angiotensin system by downregulating Angiotensin-Converting Enzyme (ACE) and Angiotensin II Receptor Type 1 (AT1R), while upregulating ACE2 and the Mas receptor. This contributes to its protective effects against inflammation.

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#FBBC05", fontcolor="#202124"]; ASC [label="ASC", fillcolor="#FBBC05", fontcolor="#202124"]; ProCasp1 [label="Pro-Caspase-1", fillcolor="#FBBC05", fontcolor="#202124"]; Casp1 [label="Cleaved Caspase-1", fillcolor="#FBBC05", fontcolor="#202124"]; ProIL1b [label="Pro-IL-1β", fillcolor="#FBBC05", fontcolor="#202124"]; IL1b [label="IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> NLRP3 [color="#202124"]; NLRP3 -> ASC [color="#202124"]; ASC -> ProCasp1 [color="#202124"]; ProCasp1 -> Casp1 [label="Activation", color="#202124", fontsize=8]; Casp1 -> ProIL1b [label="Cleavage", color="#202124", fontsize=8]; ProIL1b -> IL1b [color="#202124"]; IL1b -> Inflammation [color="#202124"]; this compound -> NLRP3 [arrowhead=tee, color="#34A853", label="Inhibition"];

// Invisible edges for alignment edge[style=invis]; LPS -> this compound; } .dot Caption: this compound's inhibition of the NLRP3 inflammasome pathway.

Anti-cancer Activity

While research is ongoing, preliminary evidence suggests that this compound may possess anti-cancer properties. It has been shown to inhibit the growth of GLC-4 small cell lung carcinoma and COLO 320 colorectal cancer cells. The precise mechanisms are still under investigation, but related compounds have been found to modulate signaling pathways critical for cancer cell survival and proliferation, such as the STAT3 (Signal Transducer and Activator of Transcription 3) and HIF-1α (Hypoxia-Inducible Factor-1α) pathways. These pathways are involved in processes like apoptosis, cell cycle regulation, and angiogenesis. Further research is required to fully elucidate this compound's specific role in these pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol details a representative in vitro experiment to assess the anti-inflammatory effects of this compound.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Culture RAW 264.7 Macrophages", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_seeding [label="Seed Cells in 96-well Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fraxinol_treatment [label="Pre-treat with this compound (various concentrations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lps_stimulation [label="Stimulate with LPS (1 µg/mL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Incubate for 24 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant_collection [label="Collect Supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; griess_assay [label="Perform Griess Assay for Nitrite Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; mtt_assay [label="Perform MTT Assay for Cell Viability", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis and IC50 Calculation", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_culture; cell_culture -> cell_seeding; cell_seeding -> fraxinol_treatment; fraxinol_treatment -> lps_stimulation; lps_stimulation -> incubation; incubation -> supernatant_collection; incubation -> mtt_assay; supernatant_collection -> griess_assay; griess_assay -> data_analysis; mtt_assay -> data_analysis; data_analysis -> end; } .dot Caption: General experimental workflow for in vitro anti-inflammatory testing.

3.1.1. Materials and Reagents

  • This compound (CAS 486-28-2)

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

3.1.2. Cell Culture

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days to maintain exponential growth.

3.1.3. Nitric Oxide Production Assay

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare stock solutions of this compound in DMSO and further dilute to desired concentrations in DMEM. The final DMSO concentration should not exceed 0.1%.

  • Remove the culture medium and pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMEM with 0.1% DMSO).

  • Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group (without LPS stimulation) should also be included.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B.

  • Incubate the mixture at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

3.1.4. Cell Viability Assay (MTT Assay)

  • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

In Vitro Cytotoxicity Assay: MTT Assay on Cancer Cell Lines

This protocol outlines a standard procedure to evaluate the cytotoxic effects of this compound on cancer cells.

3.2.1. Materials and Reagents

  • This compound (CAS 486-28-2)

  • Selected cancer cell line (e.g., GLC-4, COLO 320)

  • Appropriate complete culture medium for the chosen cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

3.2.2. Procedure

  • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, apoptotic, and necrotic cells after treatment with this compound.

3.3.1. Materials and Reagents

  • This compound (CAS 486-28-2)

  • Cancer cell line of interest

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

3.3.2. Procedure

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time period.

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound (CAS 486-28-2) is a promising natural compound with well-documented anti-inflammatory properties and potential for anti-cancer applications. Its mechanism of action, particularly the inhibition of the NLRP3 inflammasome, provides a solid foundation for further investigation and development. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this compound in various disease models. As with any scientific investigation, it is crucial to optimize these protocols for specific cell lines and experimental conditions.

References

Fraxinol Solubility: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fraxinol, a naturally occurring coumarin, in various solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, providing essential data and methodologies for the effective use of this compound in experimental and formulation settings.

Core Properties of this compound

  • IUPAC Name: 6-hydroxy-5,7-dimethoxychromen-2-one

  • Molecular Formula: C₁₁H₁₀O₅

  • Molecular Weight: 222.19 g/mol

  • CAS Number: 486-28-2

  • Appearance: White to yellowish crystalline solid

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and application in various experimental assays. The following table summarizes the known and estimated solubility of this compound in common laboratory solvents.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)25112.52Ultrasonic treatment and warming to 60°C may be required to achieve this concentration. It is recommended to use fresh, non-hygroscopic DMSO.
MethanolSoluble (estimated 5-15)Estimated 22.5-67.5Based on the solubility of structurally similar coumarins.
EthanolSoluble (estimated 5-30)Estimated 22.5-135.0Based on the solubility of structurally similar coumarins.[1]
Water~1.59 (Predicted)~7.16This is a computationally predicted value. This compound is generally considered slightly soluble in water.
ChloroformSoluble-Qualitative data; quantitative value not determined.
DichloromethaneSoluble-Qualitative data; quantitative value not determined.
Ethyl AcetateSoluble-Qualitative data; quantitative value not determined.
AcetoneSoluble-Qualitative data; quantitative value not determined.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol describes a standardized method for determining the thermodynamic solubility of this compound. This method is based on the well-established shake-flask technique.

1. Materials and Equipment:

  • This compound (crystalline powder, >98% purity)

  • Selected solvents (e.g., DMSO, Methanol, Ethanol, Deionized Water) of analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance (accurate to ±0.01 mg)

  • Centrifuge

  • Syringe filters (0.22 µm pore size, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to vial with known volume of solvent prep1->prep2 equil1 Seal vials and place on shaker prep2->equil1 equil2 Incubate at constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 sep1 Allow solution to settle equil2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant with 0.22 µm syringe filter sep2->sep3 ana1 Prepare serial dilutions of the clear filtrate sep3->ana1 ana2 Quantify concentration using HPLC or UV-Vis ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for determining this compound solubility via the shake-flask method.

3. Detailed Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a precise volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). Visual inspection should confirm the presence of excess solid.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Measure the concentration of the diluted sample using the same analytical method.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent.

Signaling Pathway: this compound in Melanogenesis

This compound has been shown to stimulate melanogenesis in B16F10 mouse melanoma cells. This process is mediated through the activation of the Protein Kinase A (PKA) signaling pathway, which leads to the upregulation of key transcription factors and enzymes involved in melanin synthesis.[2][3][4]

Fraxinol_Melanogenesis_Pathway This compound This compound PKA PKA (Protein Kinase A) This compound->PKA activates CREB CREB (cAMP response element- binding protein) PKA->CREB phosphorylates pCREB p-CREB (Phosphorylated CREB) CREB->pCREB MITF MITF (Microphthalmia-associated transcription factor) pCREB->MITF upregulates expression Melanogenic_Enzymes Melanogenic Enzymes (TYR, TRP-1, TRP-2) MITF->Melanogenic_Enzymes upregulates expression Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin catalyzes

Caption: this compound-induced melanogenesis signaling pathway.

The proposed mechanism involves the following steps:

  • Activation of PKA: this compound activates Protein Kinase A (PKA).

  • Phosphorylation of CREB: Activated PKA then phosphorylates the cAMP response element-binding protein (CREB).

  • Upregulation of MITF: Phosphorylated CREB (p-CREB) acts as a transcription factor, binding to the promoter of the Microphthalmia-associated transcription factor (MITF) gene and increasing its expression.[2][3]

  • Expression of Melanogenic Enzymes: MITF, a master regulator of melanocyte function, then upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[2][3]

  • Melanin Synthesis: These enzymes catalyze the biochemical reactions that lead to the synthesis of melanin.

This guide provides foundational knowledge on the solubility and a key signaling pathway of this compound. For specific applications, it is always recommended to perform independent verification of these properties under the conditions of your experimental setup.

References

The Role of Fraxinol in Traditional Medicine: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxinol, a coumarin found in various species of the Fraxinus (Ash) genus, is a component of traditional remedies that have been utilized for centuries across different cultures.[1][2][3] Plants of the Fraxinus genus have a long-standing history in traditional medicine for treating a variety of ailments, including inflammatory conditions, infections, and pain.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its ethnobotanical context, pharmacological activities, and the molecular mechanisms that may underlie its traditional uses. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support further research and drug development efforts.

Ethnobotanical Context and Traditional Applications

The Fraxinus genus, commonly known as ash trees, has been a staple in traditional medicine systems worldwide. In regions of northern Pakistan, the root bark and leaves of Fraxinus plants have been traditionally used to treat malaria and pneumonia.[1][2] In traditional Chinese medicine, the bark of Fraxinus species, known as Fraxini Cortex, has been used for its heat-clearing, dampness-drying, and vision-improving properties, as well as for treating conditions like diarrhea, leukorrhea, and chronic bronchitis.[4] Other traditional applications across different cultures include the treatment of arthritis, rheumatic pain, fever, and skin disorders.[3]

This compound is one of the many bioactive coumarins isolated from Fraxinus species.[3][5] While traditional practices utilize whole plant extracts or parts, the presence of this compound and related coumarins like fraxin, fraxetin, and esculin contributes to the therapeutic effects of these remedies.[1][2]

Phytochemistry and Quantitative Analysis

This compound (6-hydroxy-5,7-dimethoxy-2H-1-benzopyran-2-one) is a coumarin derivative that has been isolated from various Fraxinus species.[6] The concentration of this compound and other phytochemicals can vary significantly depending on the plant species, the part of the plant used (bark, leaves, etc.), the geographical location, and the time of harvest.

Table 1: Phytochemical Content of Selected Fraxinus Species

CompoundPlant SpeciesPlant PartMethod of AnalysisReported Concentration/ContentReference
This compoundFraxinus rhynchophyllaBarkHPLCMajor secondary metabolite[5]
FraxinFraxinus excelsiorBarkNot specifiedMajor coumarin glucoside[7]
EsculinFraxinus ornusBarkNot specifiedPredominant coumarin[3]
OleuropeinFraxinus excelsiorLeavesHPLCDetected[8]
TyrosolFraxinus excelsiorLeavesHPLCDetected[8]

Pharmacological Activities and Mechanisms of Action

Scientific investigations into this compound and extracts from Fraxinus species have revealed a broad spectrum of pharmacological activities that provide a basis for their traditional uses. These activities include anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[1][9]

Anti-inflammatory and Analgesic Effects

The traditional use of Fraxinus for inflammatory conditions like arthritis is supported by modern pharmacological studies.[3] The anti-inflammatory actions of compounds from Fraxinus are linked to the inhibition of key inflammatory mediators. For instance, certain extracts have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins.[1]

Antioxidant Properties

Many of the therapeutic effects of Fraxinus extracts are attributed to their antioxidant capabilities. Compounds within these plants, including this compound, can scavenge free radicals and upregulate endogenous antioxidant enzymes.[1] This antioxidant activity is crucial in mitigating oxidative stress, which is implicated in a wide range of diseases.

Neuroprotective Effects

This compound has demonstrated potential neuroprotective properties. It has been shown to potentiate barbiturate-induced sleep in animal models, suggesting an interaction with the central nervous system.[6] Furthermore, other coumarins from Fraxinus have been investigated for their protective effects on neuronal cells.[10]

Antimicrobial and Antiviral Activities

Traditional use of Fraxinus for infections is substantiated by its antimicrobial properties. Fraxetin, a related coumarin, has been shown to inhibit the growth of Staphylococcus aureus by targeting topoisomerase enzymes and increasing bacterial membrane permeability.[1]

Experimental Protocols

Extraction and Isolation of this compound

A common method for extracting coumarins from Fraxinus bark involves the following steps:

  • Maceration: Dried and powdered plant material is soaked in a solvent such as methanol or ethanol at room temperature for an extended period.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water).

  • Chromatography: The fraction containing the coumarins is further purified using column chromatography (e.g., silica gel) and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the media to induce an inflammatory response and nitric oxide production.

  • Quantification of NO: After 24 hours, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A decrease in nitrite levels in this compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.

Signaling Pathways and Molecular Interactions

The pharmacological effects of this compound and other Fraxinus compounds are mediated through their interaction with various cellular signaling pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB Inflammatory_Genes Inflammatory Genes (COX-2, iNOS) NF_kB->Inflammatory_Genes This compound This compound This compound->NF_kB Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

experimental_workflow Plant_Material Fraxinus Bark Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Isolation Column Chromatography & Prep-HPLC Fractionation->Isolation Fraxinol_Pure Pure this compound Isolation->Fraxinol_Pure Bioassays In Vitro & In Vivo Bioassays Fraxinol_Pure->Bioassays Data_Analysis Data Analysis Bioassays->Data_Analysis

Caption: General experimental workflow for the isolation and bioactivity testing of this compound.

Future Perspectives and Conclusion

This compound, as a key constituent of traditionally used Fraxinus species, holds significant promise for the development of new therapeutic agents. Its demonstrated pharmacological activities, particularly its anti-inflammatory and neuroprotective effects, warrant further investigation. Future research should focus on elucidating the precise molecular targets of this compound, conducting comprehensive preclinical and clinical trials to establish its efficacy and safety, and optimizing methods for its sustainable production. The rich ethnobotanical history of the Fraxinus genus provides a valuable foundation for the continued exploration of this compound and its potential to address a range of human diseases. While much of the current research has focused on the broader extracts of Fraxinus, a more targeted approach on this compound is necessary to unlock its full therapeutic potential.

References

Fraxinol and its Derivatives: A Technical Guide to Biological Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxinol, a naturally occurring coumarin, has demonstrated a range of significant biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the known biological effects of this compound and its structurally related derivatives. It delves into its mechanisms of action, including its influence on key signaling pathways, and presents quantitative data on its efficacy in various experimental models. Detailed experimental protocols for key assays are provided to facilitate further research. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound and its analogs as therapeutic agents.

Introduction

This compound, with the chemical name 6-hydroxy-5,7-dimethoxy-2H-1-benzopyran-2-one, is a coumarin originally isolated from the bark of ash trees (Fraxinus species)[1]. Coumarins are a well-established class of natural products known for their diverse pharmacological properties[2]. This compound, in particular, has been the subject of studies investigating its effects on melanogenesis, inflammation, and cancer. This guide synthesizes the current scientific literature on this compound and its derivatives, offering a detailed examination of its biological activities and the underlying molecular mechanisms.

Biological Effects of this compound

This compound exhibits a dual activity profile, demonstrating both stimulatory and inhibitory effects in different biological contexts. Its most well-documented activities are the stimulation of melanogenesis and the inhibition of inflammatory responses and cancer cell growth.

Stimulation of Melanogenesis

This compound has been shown to effectively stimulate the production of melanin in B16F10 mouse melanoma cells. This effect is concentration-dependent and occurs without inducing cytotoxicity at effective concentrations[3][4][5]. The key findings are:

  • Increased Melanin Content and Tyrosinase Activity: Treatment with this compound leads to a significant increase in both melanin content and the activity of tyrosinase, a key enzyme in melanin synthesis[3][4].

  • Upregulation of Melanogenic Enzymes: this compound enhances the mRNA expression of crucial melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2)[3][5].

  • Induction of MITF Expression: The microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and melanin synthesis. This compound treatment increases the expression of MITF at both the mRNA and protein levels[3][5].

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory properties of this compound. It has been shown to attenuate lipopolysaccharide (LPS)-induced acute lung injury by modulating key inflammatory pathways. The primary mechanisms include:

  • Inhibition of the NLRP3 Inflammasome: this compound significantly inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune response. This is evidenced by the reduced expression of NLRP3, ASC, and cleaved caspase-1.

  • Regulation of the Renin-Angiotensin System (RAS): this compound helps to balance the RAS by downregulating the ACE-Ang II-AT1R axis and upregulating the ACE2-Ang (1-7)-Mas axis, which collectively contributes to the resolution of inflammation.

Cytotoxic Effects on Cancer Cells

This compound has demonstrated inhibitory effects on the growth of certain human cancer cell lines. This suggests a potential role as a scaffold for the development of novel anticancer agents[1].

Signaling Pathways Modulated by this compound

PKA-CREB/MITF Signaling Pathway in Melanogenesis

This compound's stimulation of melanogenesis is mediated through the Protein Kinase A (PKA) signaling pathway[3][5].

  • Activation of CREB: this compound upregulates the phosphorylation of the cAMP response element-binding protein (CREB)[3][4][5].

  • Induction of MITF: Phosphorylated CREB acts as a transcription factor, binding to the promoter of the MITF gene and inducing its expression[5].

  • Stimulation of Melanogenic Gene Expression: MITF, in turn, activates the transcription of genes encoding the key melanogenic enzymes (TYR, TRP-1, TRP-2), leading to increased melanin synthesis[5].

Fraxinol_Melanogenesis_Pathway This compound This compound PKA PKA This compound->PKA Activates CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation MITF_promoter MITF Promoter pCREB->MITF_promoter Binds to MITF_gene MITF Gene MITF_promoter->MITF_gene Induces Transcription MITF_protein MITF Protein MITF_gene->MITF_protein Translation Melanogenic_genes Melanogenic Genes (TYR, TRP-1, TRP-2) MITF_protein->Melanogenic_genes Activates Transcription Melanin Melanin Synthesis Melanogenic_genes->Melanin

This compound-induced melanogenesis via the PKA-CREB/MITF pathway.
Inhibition of the NLRP3 Inflammasome Pathway

This compound's anti-inflammatory effects are partly due to its ability to suppress the NLRP3 inflammasome signaling cascade.

Fraxinol_NLRP3_Pathway This compound This compound NLRP3 NLRP3 This compound->NLRP3 LPS LPS LPS->NLRP3 Activates ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Cleaved Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b IL1b IL-1β Pro_IL1b->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation

Inhibition of the NLRP3 inflammasome pathway by this compound.

Quantitative Data on Biological Effects

Biological Effect Model System Metric Value Reference
CytotoxicityGLC-4 small cell lung carcinoma cellsIC50193 µM[1]
CytotoxicityCOLO 320 colorectal cancer cellsIC50165 µM[1]
Melanogenesis StimulationB16F10 mouse melanoma cellsEffective Concentration100 µM[5]

Biological Effects of this compound Derivatives

Direct research on the synthesis and biological activities of this compound derivatives is limited. However, studies on structurally similar coumarins, such as those with a 6-hydroxy-5,7-dimethoxy or a 6,7-dihydroxy scaffold, provide insights into the potential activities of this compound analogs.

Anti-inflammatory and Antioxidant Activities of Related Coumarins

Derivatives of coumarins, including those structurally similar to this compound such as esculetin (6,7-dihydroxycoumarin) and fraxetin, are recognized as inhibitors of enzymes involved in the inflammatory cascade, like lipoxygenase and cyclooxygenase. They also inhibit neutrophil-dependent superoxide anion generation, highlighting their antioxidant potential[2]. The synthesis of novel pyranocoumarin and coumarin-sulfonamide derivatives has yielded compounds with significant antioxidant and anti-inflammatory activities.

Anticancer Activities of Related Coumarins

Numerous synthetic coumarin derivatives have been investigated for their anticancer properties. For instance, a 6-hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarin derivative showed high inhibition of breast cancer cell proliferation. Other coumarin derivatives have been shown to exert their cytotoxic effects through the inhibition of key targets like VEGFR2 and topoisomerase II.

It is important to note that while these findings for related coumarin derivatives are promising, dedicated studies on the synthesis and biological evaluation of this compound derivatives are necessary to fully elucidate their therapeutic potential.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted for B16F10 cells but can be modified for other adherent cell lines.

Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Add_Compound Add this compound/derivatives at various concentrations Incubation1->Add_Compound Incubation2 Incubate for 48h Add_Compound->Incubation2 Add_MTT Add MTT solution (0.5 mg/mL) Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Add_DMSO Add DMSO to dissolve formazan Incubation3->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance

Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis of Protein Phosphorylation (e.g., p-CREB)

Workflow:

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Treat cells with this compound Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Quantification Quantify protein concentration (BCA assay) Cell_Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane (5% BSA in TBST) Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-p-CREB) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL substrate and image Secondary_Ab->Detection

Workflow for Western blot analysis.

Methodology:

  • Protein Extraction: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-CREB) overnight at 4°C. Following washes with TBST, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound has emerged as a promising natural product with multifaceted biological activities, including the stimulation of melanogenesis and potent anti-inflammatory and cytotoxic effects. Its mechanisms of action, particularly the modulation of the PKA-CREB/MITF and NLRP3 inflammasome pathways, provide a solid foundation for its further investigation as a therapeutic agent. While research on this compound derivatives is still in its nascent stages, the biological activities of structurally related coumarins suggest that synthetic analogs of this compound could offer enhanced potency and selectivity.

Future research should focus on the following areas:

  • Synthesis and Screening of this compound Derivatives: A systematic synthesis and screening of this compound derivatives are crucial to establish structure-activity relationships and to identify lead compounds with improved pharmacological profiles.

  • In Vivo Efficacy and Safety: The promising in vitro findings for this compound need to be validated in preclinical animal models to assess its in vivo efficacy, pharmacokinetics, and safety.

  • Elucidation of Additional Molecular Targets: Further studies are warranted to explore other potential molecular targets and signaling pathways modulated by this compound and its derivatives.

References

Fraxinol's Impact on Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinol, a naturally occurring coumarin, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth analysis of this compound's effects on cellular pathways, with a primary focus on its well-documented role in melanogenesis. Additionally, this guide will touch upon its emerging potential in anti-cancer and anti-inflammatory applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from studies investigating the effects of this compound on various cell lines.

Table 1: Cytotoxicity of this compound

Cell LineAssayConcentration (µM)Incubation Time (h)Cell Viability (%)Citation
B16F10 Mouse MelanomaMTT20, 40, 60, 80, 10048No significant change[1][2]
GLC-4 Small Cell Lung CarcinomaNot specified193 (IC50)Not specified50[3]
COLO 320 Colorectal CancerNot specified165 (IC50)Not specified50[3]

Table 2: Effect of this compound on Melanogenesis in B16F10 Cells

ParameterConcentration (µM)Incubation Time (h)ResultCitation
Melanin Content20, 40, 60, 80, 10048Dose-dependent increase[2]
Melanin Content10048~2.5-fold increase vs. control[2]
Intracellular Tyrosinase Activity20, 40, 60, 80, 10048Dose-dependent increase[2]

Core Cellular Pathway: Melanogenesis Stimulation

This compound has been demonstrated to stimulate melanogenesis in B16F10 mouse melanoma cells through the activation of the Protein Kinase A (PKA), cAMP response element-binding protein (CREB), and Microphthalmia-associated transcription factor (MITF) signaling cascade.

Signaling Pathway Diagram

Fraxinol_Melanogenesis_Pathway This compound This compound PKA PKA (Protein Kinase A) This compound->PKA Activates CREB CREB (cAMP response element-binding protein) PKA->CREB Phosphorylates pCREB p-CREB (Phosphorylated CREB) CREB->pCREB MITF MITF (Microphthalmia-associated transcription factor) pCREB->MITF Upregulates expression Melanogenic_Enzymes Melanogenic Enzymes (Tyrosinase, TRP-1, TRP-2) MITF->Melanogenic_Enzymes Increases transcription Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin

Caption: this compound-induced melanogenesis signaling cascade.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_molecular_analysis Molecular Analysis Cell_Culture Culture B16F10 cells Treatment Treat with this compound (0-100 µM) for 48h Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Melanin_Assay Melanin Content Assay Treatment->Melanin_Assay Tyr_Assay Tyrosinase Activity Assay Treatment->Tyr_Assay RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction qRT_PCR qRT-PCR for TYR, TRP-1, TRP-2, MITF RNA_Extraction->qRT_PCR Western_Blot Western Blot for p-CREB, MITF Protein_Extraction->Western_Blot

Caption: Workflow for studying this compound's effect on melanogenesis.

Other Potential Cellular Effects

While the role of this compound in melanogenesis is the most thoroughly characterized, preliminary evidence suggests its involvement in other cellular pathways.

Anti-Cancer Activity

This compound has demonstrated inhibitory effects on the growth of certain cancer cell lines.[3] However, the precise molecular mechanisms and signaling pathways underlying these effects remain to be fully elucidated.

Anti-Inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of T-cells and prostaglandin biosynthesis.[4] Further research is required to delineate the specific signaling pathways involved.

Potential_Effects This compound This compound Anti_Cancer Anti-Cancer Effects (Growth Inhibition) This compound->Anti_Cancer Anti_Inflammatory Anti-Inflammatory Effects This compound->Anti_Inflammatory T_Cell_Inhibition T-Cell Inhibition Anti_Inflammatory->T_Cell_Inhibition Prostaglandin_Inhibition Prostaglandin Biosynthesis Inhibition Anti_Inflammatory->Prostaglandin_Inhibition

Caption: Potential therapeutic effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[1][2]

Melanin Content Assay
  • Cell Lysis: After treatment with this compound, wash the B16F10 cells with PBS and lyse them in 1N NaOH containing 10% DMSO.

  • Incubation: Incubate the cell lysates at 80°C for 1 hour.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 405 nm.

  • Quantification: Calculate the melanin content relative to the total protein concentration, determined by a standard protein assay (e.g., Bradford assay).

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Isolate total RNA from this compound-treated and control B16F10 cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using SYBR Green master mix and primers specific for the target genes (e.g., MITF, TYR, TRP-1, TRP-2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Western Blotting
  • Protein Extraction: Lyse this compound-treated and control B16F10 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-CREB, MITF, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates a clear and potent effect on the stimulation of melanogenesis via the PKA/CREB/MITF signaling pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into its therapeutic potential for depigmentation disorders. While preliminary findings suggest anti-cancer and anti-inflammatory activities, these areas require more in-depth investigation to fully understand the underlying cellular and molecular mechanisms. Future studies should focus on elucidating these pathways to unlock the full therapeutic potential of this compound.

References

Methodological & Application

Dissolving Fraxinol for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinol, a natural coumarin isolated from plants such as those from the Fraxinus genus, has garnered interest in cell biology research for its various biological activities.[1][2][3] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture experiments. These application notes provide detailed protocols for the solubilization of this compound, preparation of stock solutions, and considerations for its use in cell-based assays.

Data Presentation: this compound Solubility

The solubility of this compound in various solvents is a key factor in its application for in vitro studies. The following table summarizes the solubility data for this compound.

SolventSolubilityMolar EquivalentSpecial ConditionsSource
Dimethyl Sulfoxide (DMSO)25 mg/mL112.52 mMUltrasonic and warming and heat to 60°C may be required. Use of newly opened, non-hygroscopic DMSO is recommended.[4]
DMSO60 mg/mL270.04 mMSonication is recommended.[5]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL≥ 11.25 mMPrepare a clear stock solution in DMSO first, then sequentially add co-solvents.[4]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 11.25 mMN/A[4]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL≥ 11.25 mMN/A[4]
MethanolSolubleN/AN/A[6]
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSolubleN/AN/A[7]
WaterSlightly solubleN/AN/A[6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 25 mg/mL this compound stock solution in DMSO, a common solvent for in vitro assays.

Materials:

  • This compound powder (CAS No. 486-28-2)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 25 mg/mL stock solution, weigh 25 mg of this compound.

  • Adding DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Aiding Dissolution (if necessary): If the this compound does not completely dissolve, the following steps can be taken.[4]

    • Warming: Gently warm the solution to 60°C using a water bath or heat block. Intermittently vortex the tube until the solid is fully dissolved.

    • Sonication: Place the tube in an ultrasonic bath to aid dissolution.

  • Sterilization: The resulting stock solution is typically considered sterile due to the nature of DMSO. However, if further assurance of sterility is required, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile, complete cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculating Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to prepare 1 mL of a 100 µM working solution from a 25 mg/mL (112.52 mM) stock solution:

    • Use the formula C1V1 = C2V2

    • (112.52 mM) x V1 = (0.1 mM) x (1 mL)

    • V1 = 0.000889 mL or 0.89 µL

  • Serial Dilution (Recommended): To accurately pipette small volumes, it is recommended to perform a serial dilution. For example, first, dilute the 25 mg/mL stock solution 1:10 in sterile DMSO to create a 2.5 mg/mL intermediate stock. Then, add a larger, more manageable volume of this intermediate stock to the cell culture medium.

  • Adding to Culture Medium: Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Immediately mix well by gentle pipetting or swirling to ensure a homogenous solution.

  • Final Solvent Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Application to Cells: Replace the existing medium in the cell culture plates with the freshly prepared this compound-containing medium.

Visualizations

Fraxinol_Stock_Preparation cluster_0 Preparation cluster_1 Troubleshooting cluster_2 Final Steps weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso Calculate Volume dissolve Vortex to Dissolve add_dmso->dissolve heat Warm to 60°C dissolve->heat If not dissolved sonicate Ultrasonic Bath dissolve->sonicate If not dissolved aliquot Aliquot into Vials dissolve->aliquot If dissolved heat->aliquot sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Fraxinol_Signaling_Pathway cluster_pathway This compound-Induced Melanogenesis This compound This compound PKA Protein Kinase A (PKA) This compound->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Phosphorylated) MITF MITF (Microphthalmia-associated Transcription Factor) pCREB->MITF Upregulates Expression Melanogenesis Melanogenesis (Tyrosinase, TRP-1, TRP-2) MITF->Melanogenesis Promotes

Caption: Signaling pathway of this compound in melanogenesis.

Stability and Cellular Effects

This compound has been shown to stimulate melanogenesis in B16F10 mouse melanoma cells.[1][2] This effect is mediated through the upregulation of cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB) phosphorylation and subsequent expression of microphthalmia-associated transcription factor (MITF).[1][2] MITF, in turn, enhances the expression of melanogenic enzymes like tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2).[1][2] Studies have shown that treatment with this compound can increase melanin content and tyrosinase activity in a concentration-dependent manner without causing cytotoxicity at effective concentrations.[1][2]

When designing experiments, it is important to consider the stability of polyphenols like this compound in cell culture media, as some can degrade over time.[9] It is recommended to prepare fresh working solutions for each experiment and to consider the duration of the experiment when interpreting results.

Conclusion

The successful use of this compound in cell culture experiments is contingent upon its proper dissolution and the careful preparation of stock and working solutions. By following the detailed protocols and considering the information provided in these application notes, researchers can ensure the reliable and consistent delivery of this compound to their in vitro models, leading to more accurate and reproducible experimental outcomes.

References

Fraxinol in In Vitro Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinol, a naturally occurring coumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities. Isolated from plants of the Fraxinus genus, this compound has demonstrated potential as an antioxidant, anti-inflammatory, and anti-cancer agent in various preclinical studies. This document provides detailed application notes and protocols for the use of this compound in a range of in vitro assays, designed to guide researchers in exploring its therapeutic potential.

Data Presentation: Quantitative Summary of this compound's In Vitro Efficacy

The following tables summarize the effective concentrations and cytotoxic potencies of this compound in various cell-based assays.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM)Citation
GLC-4Small Cell Lung Carcinoma193[1]
COLO 320Colorectal Cancer165[1]

Table 2: Effective Concentrations of this compound in Functional Assays

AssayCell LineConcentrationObserved EffectCitation
Melanogenesis AssayB16F10 (Mouse Melanoma)20-100 µMConcentration-dependent increase in melanin content and tyrosinase activity without cytotoxicity.[2]
Anti-inflammatory AssayRaw264.7 (Mouse Macrophage)25 µMInhibition of LPS-induced NLRP3 inflammasome activation.[3]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways involved in cellular processes such as pigmentation and inflammation.

PKA-CREB-MITF Signaling Pathway in Melanogenesis

In B16F10 melanoma cells, this compound stimulates melanogenesis by activating the Protein Kinase A (PKA) pathway. This leads to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn upregulates the expression of the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately leading to increased melanin production.[2][4]

PKA_CREB_MITF_Pathway This compound This compound PKA PKA This compound->PKA Activates pCREB p-CREB PKA->pCREB Phosphorylates MITF MITF pCREB->MITF Upregulates Expression Melanogenic_Enzymes TYR, TRP-1, TRP-2 MITF->Melanogenic_Enzymes Increases Transcription Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin

Figure 1: this compound-induced melanogenesis pathway.

NLRP3 Inflammasome Signaling Pathway in Inflammation

This compound has been demonstrated to exert anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome in macrophages.[3] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli like lipopolysaccharide (LPS), triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound's inhibitory action on this pathway suggests its potential in treating inflammatory conditions.

NLRP3_Inflammasome_Pathway cluster_cell Macrophage cluster_inflammasome NLRP3 Inflammasome Assembly LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates pro_IL1B pro-IL-1β NFkB->pro_IL1B Upregulates NLRP3_primed NLRP3 (primed) NFkB->NLRP3_primed Upregulates IL1B IL-1β (secreted) pro_IL1B->IL1B NLRP3 NLRP3 NLRP3_primed->NLRP3 ASC ASC NLRP3->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 (active) pro_Casp1->Casp1 Cleavage Casp1->pro_IL1B Cleaves This compound This compound This compound->NLRP3 Inhibits Activation

References

Application Notes and Protocols for Fraxinol Treatment in B16F10 Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinol, a natural coumarin, has been investigated for its effects on B16F10 mouse melanoma cells. Current research indicates that this compound's primary activity in this cell line is the stimulation of melanogenesis, the process of melanin production.[1][2][3] This effect is mediated through the upregulation of the CREB/MITF signaling pathway.[1][2][3] At concentrations up to 100 μM, this compound has not been observed to be cytotoxic to B16F10 cells.[1][4]

These application notes provide a comprehensive overview of the known effects of this compound on B16F10 cells and offer detailed protocols for the evaluation of its potential effects on cell viability, apoptosis, and cell cycle progression. This information is crucial for researchers investigating the broader biological activities of this compound and for professionals in drug development assessing its therapeutic potential.

Data Presentation

Summary of this compound Effects on B16F10 Cells
ParameterEffect of this compound TreatmentConcentration RangeReference
Cell ViabilityNo significant change20-100 μM[1][4]
Melanin ContentIncreased20-100 μM[1][2][3][4]
Tyrosinase ActivityIncreased20-100 μM[1][2][3][4]
MITF ExpressionIncreased (mRNA and protein)100 μM[1][2][3]
CREB PhosphorylationIncreased100 μM[1][2][3]
Melanogenic Enzymes (TYR, TRP-1, TRP-2)Increased mRNA expression100 μM[1][2][3]

Experimental Protocols

B16F10 Cell Culture

A foundational requirement for studying the effects of this compound is the proper maintenance of the B16F10 cell line. These cells are adherent and exhibit a mixture of spindle-shaped and epithelial-like morphology.[5]

Materials:

  • B16F10 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium[5][6]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Trypsin-EDTA solution

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture B16F10 cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% P/S.[5][6]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5][6]

  • For subculturing, aspirate the old medium and wash the cells with DPBS.[5]

  • Add 2-3 mL of Trypsin-EDTA solution and incubate until cells detach (typically 2-5 minutes).[5]

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:2 to 1:4.[5][6]

  • Change the medium every 2-3 days.[5][6]

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of this compound, the MTT assay is a widely used colorimetric method that measures cellular metabolic activity.

Materials:

  • B16F10 cells

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Detergent reagent (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed B16F10 cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.[7]

  • Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100 μM) and incubate for the desired time period (e.g., 48 hours).[1]

  • After incubation, add 10 μL of MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Add 100 μL of detergent reagent to each well to dissolve the formazan crystals.

  • Incubate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • B16F10 cells

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed B16F10 cells in 6-well plates and treat with this compound for the desired duration.

  • Harvest the cells, including any floating cells from the supernatant, and wash with cold PBS.[8]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 1-2 µL of PI staining solution.[8][9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 μL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • B16F10 cells

  • 6-well plates

  • This compound stock solution

  • Cold 70% ethanol

  • PBS

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed B16F10 cells and treat with this compound as required.

  • Harvest approximately 1 x 10^6 cells and wash with PBS.[10]

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice for at least 30 minutes.[10][11]

  • Centrifuge the fixed cells and wash twice with PBS.[10]

  • Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[10][11]

  • Add PI staining solution and incubate at room temperature for 5-10 minutes.[10]

  • Analyze the samples on a flow cytometer, recording at least 10,000 events.[10]

Western Blotting for Signaling Pathway Analysis

Western blotting can be used to detect changes in the expression and phosphorylation of key proteins in signaling pathways, such as the CREB/MITF pathway.[12]

Materials:

  • B16F10 cells

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-MITF, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After this compound treatment, lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.[12]

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays b16f10_culture B16F10 Cell Culture fraxinol_treatment This compound Treatment (Various Concentrations) b16f10_culture->fraxinol_treatment viability Cell Viability (MTT Assay) fraxinol_treatment->viability apoptosis Apoptosis (Annexin V/PI) fraxinol_treatment->apoptosis cell_cycle Cell Cycle (PI Staining) fraxinol_treatment->cell_cycle western_blot Western Blot fraxinol_treatment->western_blot

Caption: Experimental workflow for evaluating this compound's effects on B16F10 cells.

fraxinol_signaling_pathway This compound This compound PKA PKA This compound->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB MITF MITF pCREB->MITF Upregulates Expression Melanogenic_Enzymes Melanogenic Enzymes (TYR, TRP-1, TRP-2) MITF->Melanogenic_Enzymes Upregulates Expression Melanogenesis Melanogenesis Melanogenic_Enzymes->Melanogenesis Catalyzes

Caption: Signaling pathway of this compound-induced melanogenesis in B16F10 cells.

References

Application Notes and Protocols for Fraxinol Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fraxinol, a natural coumarin compound, has demonstrated significant therapeutic potential in various preclinical studies. Its biological activities, including anti-inflammatory and melanogenic effects, have been investigated in several animal and cell-based models. These application notes provide detailed protocols and summaries of key findings for researchers, scientists, and drug development professionals working with this compound in a laboratory setting. The information is compiled from studies investigating its effects on acute lung injury and melanogenesis.

Application Note 1: Attenuation of Acute Lung Injury (ALI)

This compound has been shown to effectively mitigate lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice.[1] The therapeutic effect is attributed to its ability to rebalance the renin-angiotensin system (RAS) and inhibit inflammasome activation.[1]

Quantitative Data Summary

The table below summarizes the experimental design and key quantitative outcomes of this compound administration in an LPS-induced ALI mouse model.[1]

ParameterDetails
Animal Model Male BALB/c mice (22-25 g)[1]
Disease Induction Intratracheal injection of 10 µg of LPS in 50 µL PBS[1]
Treatment Groups 1. Control (PBS only) 2. LPS only 3. LPS + this compound (20 mg/kg) 4. LPS + this compound (40 mg/kg) 5. LPS + this compound (80 mg/kg)[1]
This compound Administration Single intraperitoneal (i.p.) injection following LPS stimulation[1]
Primary Outcome Reduction in lung injury score
Efficacy - 20 mg/kg: 10.4% reduction[1] - 40 mg/kg: 31.2% reduction[1] - 80 mg/kg: 50.3% reduction[1]
Signaling Pathways Modulated by this compound in ALI

This compound exerts its protective effects in ALI through two primary signaling pathways:

  • Balancing the ACE/ACE2 Axis: In ALI, the pro-inflammatory ACE-Ang II-AT1R axis is often overactive, while the protective ACE2-Ang (1-7)-Mas axis is suppressed.[1] this compound treatment was found to downregulate ACE and AT1R protein expression while upregulating ACE2 and MasR proteins, thereby restoring a protective balance.[1]

cluster_1 Protective Axis ACE ACE AngII AngII ACE->AngII Cleavage AT1R AT1R AngII->AT1R Activation ALI Acute Lung Injury AT1R->ALI Promotes ACE2 ACE2 Ang1_7 Ang1_7 ACE2->Ang1_7 Cleavage MasR MasR Ang1_7->MasR ALI_inhibit MasR->ALI_inhibit Inhibits This compound This compound This compound->ACE Downregulates This compound->AT1R Downregulates This compound->ACE2 Upregulates This compound->MasR Upregulates

Caption: this compound restores balance in the Renin-Angiotensin System.
  • Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a key component of the innate immune response that can drive inflammation in ALI. LPS administration was shown to increase the expression of NLRP3, ASC, and cleaved caspase-1.[1] this compound treatment significantly blunted these effects, indicating inhibition of the NLRP3 signaling pathway.[1]

LPS LPS NLRP3 NLRP3 LPS->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Cleaved Caspase-1 ProCasp1->Casp1 Cleavage Inflammation Inflammation Casp1->Inflammation Promotes This compound This compound This compound->NLRP3 Inhibits This compound->ASC Inhibits This compound->Casp1 Inhibits

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
Detailed Experimental Protocol: LPS-Induced ALI in Mice

This protocol describes the induction of acute lung injury using LPS and subsequent treatment with this compound.

Materials:

  • Male BALB/c mice (22-25 g)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS)

  • Vehicle for this compound (e.g., PBS with 0.5% DMSO)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Microsyringes and appropriate gavage/injection needles

Procedure:

  • Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the experiment, with ad libitum access to food and water.

  • Animal Grouping: Randomly divide mice into five experimental groups (n=6 per group): Control, LPS, LPS + this compound (20 mg/kg), LPS + this compound (40 mg/kg), and LPS + this compound (80 mg/kg).[1]

  • Preparation of Reagents:

    • Prepare a 10 µg/50 µL solution of LPS in sterile PBS.

    • Prepare this compound solutions in the chosen vehicle to achieve final doses of 20, 40, and 80 mg/kg based on the average mouse body weight.

  • Induction of ALI:

    • Lightly anesthetize the mice.

    • For the LPS and this compound treatment groups, administer 50 µL of the LPS solution via intratracheal injection.[1]

    • For the Control group, administer 50 µL of sterile PBS via the same intratracheal route.[1]

  • This compound Administration:

    • Immediately following LPS or PBS administration, inject the corresponding dose of this compound (20, 40, or 80 mg/kg) or vehicle into the intraperitoneal cavity.[1]

  • Monitoring: Observe the animals for signs of distress. The study endpoint for tissue collection and analysis (e.g., bronchoalveolar lavage fluid, lung histology) is typically 24-48 hours post-LPS challenge.

  • Endpoint Analysis:

    • Euthanize mice at the designated time point.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counts and cytokine analysis.

    • Harvest lung tissues for histological evaluation (e.g., H&E staining) to assess inflammatory cell infiltration, edema, and alveolar wall thickening.[1]

    • Perform Western blot or qPCR on lung tissue homogenates to measure the expression of proteins and genes in the targeted signaling pathways (e.g., ACE, ACE2, NLRP3, Caspase-1).[1]

Application Note 2: Stimulation of Melanogenesis (In Vitro)

While in vivo data is pending, this compound has been identified as a potent stimulator of melanogenesis in B16F10 mouse melanoma cells.[2][3] This effect is mediated by the activation of the PKA-CREB-MITF signaling pathway.[4]

Quantitative Data Summary

The table below outlines the experimental conditions for treating B16F10 cells with this compound.

ParameterDetails
Cell Line B16F10 mouse melanoma cells[2]
This compound Concentrations 0, 20, 40, 60, 80, 100 µM[3]
Incubation Time 48 hours for cytotoxicity and melanin content assays[3]
Key Outcomes - Increased melanin content and tyrosinase activity in a concentration-dependent manner[2] - Increased mRNA expression of tyrosinase, TRP-1, and TRP-2[2][4] - Upregulated phosphorylation of CREB and expression of MITF[2][4]
Signaling Pathway for this compound-Induced Melanogenesis

This compound stimulates melanin synthesis by activating Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[2][4] Phosphorylated CREB acts as a transcription factor, inducing the expression of Microphthalmia-associated transcription factor (MITF).[2][4] MITF is the master regulator of melanogenesis, promoting the transcription of key melanogenic enzymes like tyrosinase (TYR) and tyrosinase-related protein 1 (TRP1).[4]

This compound This compound PKA PKA This compound->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB MITF MITF pCREB->MITF Induces Expression MelanogenicEnzymes Melanogenic Enzymes (TYR, TRP-1, TRP-2) MITF->MelanogenicEnzymes Induces Transcription Melanin Melanin Synthesis MelanogenicEnzymes->Melanin Catalyzes

Caption: this compound stimulates melanogenesis via the PKA/CREB/MITF pathway.
Detailed Experimental Protocol: In Vitro Melanogenesis Assay

This protocol details the treatment of B16F10 cells to assess this compound's effect on melanin production.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • NaOH (1N)

  • Cell culture plates (e.g., 24-well or 96-well)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 24-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 0, 20, 40, 60, 80, and 100 µM.[3] Ensure the final DMSO concentration is consistent and non-toxic across all wells (e.g., <0.1%).

    • Replace the medium in each well with the this compound-containing medium.

  • Incubation: Incubate the cells for 48 hours.[3]

  • Melanin Content Measurement:

    • After incubation, wash the cells twice with PBS.

    • Lyse the cells by adding 200 µL of 1N NaOH to each well and incubate at 60°C for 1 hour to solubilize the melanin.

    • Transfer the lysate to a 96-well plate.

    • Measure the absorbance at 405 nm using a spectrophotometer. The absorbance is directly proportional to the melanin content.

  • Data Analysis: Normalize the melanin content to the total protein concentration or cell number to account for any changes in cell proliferation.

General Workflow for Preclinical Evaluation

The successful preclinical development of a compound like this compound involves a structured workflow, moving from initial in vitro screening to comprehensive in vivo analysis.

A In Vitro Screening (e.g., Cell-based assays) B Animal Model Selection (e.g., Disease relevance, species) A->B C Pharmacokinetic (PK) Studies (ADME: Absorption, Distribution, Metabolism, Excretion) B->C D Acute & Chronic Toxicity Studies B->D E Efficacy Studies in Animal Models (Dose-response, mechanism of action) C->E D->E F Data Analysis & Interpretation E->F G Decision for Clinical Trials F->G

Caption: A general workflow for preclinical drug development in animal models.

References

Application Notes and Protocols for the Quantification of Fraxinol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of fraxinol, a coumarin compound of interest, in plant extracts. The protocols for High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are outlined, offering a range of options based on required sensitivity, selectivity, and available instrumentation.

Introduction

This compound is a naturally occurring coumarin found in various plant species, notably within the Fraxinus (Ash) genus. As research into the pharmacological properties of plant-derived compounds continues to expand, robust and reliable analytical methods for the quantification of specific phytochemicals like this compound are essential for quality control, standardization of extracts, and pharmacokinetic studies. This document provides comprehensive protocols and validation parameters for the accurate determination of this compound in complex plant matrices.

Data Presentation: Quantitative Method Parameters

The following table summarizes typical validation parameters for the analytical methods described. These values are indicative and should be confirmed during in-house method validation.

ParameterHPLC-DADLC-MS/MSHPTLC
Linearity Range (µg/mL) 0.5 - 1000.005 - 50.1 - 2.5 (µ g/spot )
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.001 µg/mL~0.05 µ g/spot
Limit of Quantification (LOQ) ~0.5 µg/mL~0.005 µg/mL~0.1 µ g/spot
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 5%< 3%

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction protocol is critical for accurate quantification.

Protocol:

  • Plant Material: Collect and air-dry the relevant plant parts (e.g., leaves, bark) in the shade. Grind the dried material into a fine powder.

  • Extraction Solvent: A mixture of methanol and water (e.g., 70:30 v/v) is effective for extracting coumarins.

  • Extraction Procedure (Ultrasonic Bath): a. Weigh 1 g of the powdered plant material into a conical flask. b. Add 20 mL of the extraction solvent. c. Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature. d. Centrifuge the mixture at 4000 rpm for 10 minutes. e. Collect the supernatant. f. Repeat the extraction process on the plant residue with another 20 mL of the extraction solvent to ensure complete extraction. g. Combine the supernatants.

  • Filtration: Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

plant Powdered Plant Material solvent Add Methanol/Water (70:30 v/v) plant->solvent sonicate Ultrasonic Bath (30 min) solvent->sonicate centrifuge Centrifuge (4000 rpm, 10 min) sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant repeat Repeat Extraction on Residue centrifuge->repeat Residue combine Combine Supernatants supernatant->combine repeat->supernatant filter Filter (0.45 µm) into Vial combine->filter analysis Ready for Analysis filter->analysis

Experimental workflow for the extraction of this compound.

HPLC-DAD Quantification Protocol

This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 40% B

      • 20-25 min: 40% to 80% B

      • 25-30 min: 80% B (hold)

      • 30-35 min: 80% to 10% B (return to initial)

      • 35-40 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the UV absorbance maximum for this compound (approximately 330 nm).

  • Standard Preparation: a. Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. b. Create a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Quantification: a. Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration. b. Inject the prepared plant extracts. c. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

LC-MS/MS Quantification Protocol

This method offers high sensitivity and selectivity, making it ideal for the detection of trace amounts of this compound and for analysis in complex matrices.

Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: A fast gradient can be employed, for example:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B (hold)

      • 7-7.1 min: 95% to 5% B (return to initial)

      • 7.1-9 min: 5% B (equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for this compound. Based on related coumarins, a hypothetical transition could be monitored. For fraxin, a related compound, the transition m/z 368.9 → m/z 191.9 is used.[1] The exact masses for this compound would need to be determined using a standard.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Standard Preparation and Quantification: Follow the same procedure as for HPLC-DAD, but with a lower concentration range for the calibration curve (e.g., 0.005 to 5 µg/mL).

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry lc_pump HPLC Pump (Mobile Phase) autosampler Autosampler (Sample Injection) lc_pump->autosampler column C18 Column (Separation) autosampler->column esi ESI Source (Ionization) column->esi quad1 Quadrupole 1 (Precursor Ion Selection) esi->quad1 collision Collision Cell (Fragmentation) quad1->collision quad2 Quadrupole 2 (Product Ion Selection) collision->quad2 detector Detector quad2->detector data_system Data System (Quantification) detector->data_system

Workflow of the LC-MS/MS system for this compound quantification.

HPTLC Quantification Protocol

HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is well-suited for quality control of herbal materials.

Protocol:

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Sample Application: Apply standards and samples as 8 mm bands using an automatic applicator.

    • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v).

    • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

    • Drying: Air dry the plate after development.

  • Densitometric Analysis:

    • Detection: Scan the plate with a densitometer in absorbance mode at the wavelength of maximum absorbance for this compound (around 330 nm).

  • Standard Preparation: a. Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in methanol. b. Apply different volumes of the stock solution to the HPTLC plate to create a calibration curve (e.g., 1, 2, 5, 10, 25 µL, corresponding to 0.1, 0.2, 0.5, 1.0, 2.5 µ g/spot ).

  • Quantification: a. Apply a fixed volume of the sample extracts to the same plate. b. After development and scanning, create a calibration curve by plotting the peak area of the standards against the amount applied. c. Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where a plant extract containing this compound might exert anti-inflammatory effects. This is a generalized representation for illustrative purposes.

stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway nfkb NF-κB Activation nfkb_pathway->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation This compound Plant Extract (containing this compound) This compound->inhibition inhibition->nfkb_pathway

Hypothetical anti-inflammatory signaling pathway.

References

Application Notes and Protocols for Fraxinol Analysis using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinol, a naturally occurring coumarin, has garnered significant interest within the scientific community due to its potential pharmacological activities. As research into its therapeutic applications progresses, the need for a robust and reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) coupled with UV detection stands as a widely utilized technique for the analysis of coumarins in various matrices, offering a balance of sensitivity, specificity, and accessibility.

Experimental Protocols

Standard Preparation

Objective: To prepare a stock solution and a series of calibration standards of this compound.

Materials:

  • This compound reference standard (≥98% purity)

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Micropipettes

Procedure:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of HPLC-grade methanol and then dilute to the mark with the same solvent. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with HPLC-grade methanol to prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 50 µg/mL (e.g., 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL).

  • Storage: Store the stock and working standard solutions at 4°C in amber vials to protect them from light.

Sample Preparation (from Plant Material)

Objective: To extract this compound from a plant matrix (e.g., bark of Fraxinus species).

Materials:

  • Dried and powdered plant material

  • Methanol or ethanol (70-80%)

  • Ultrasonic bath or shaker

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Rotary evaporator (optional)

Procedure:

  • Extraction: Accurately weigh approximately 1 g of the powdered plant material and place it in a conical flask. Add 20 mL of the extraction solvent (e.g., 80% methanol).

  • Sonication/Shaking: Place the flask in an ultrasonic bath for 30-60 minutes or on a shaker for 12-24 hours at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Collection and Concentration (Optional): Carefully collect the supernatant. For increased concentration, the solvent can be evaporated under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase or methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before injection.

Proposed HPLC Method

The following HPLC method is a proposed starting point for the analysis of this compound, based on methods used for similar coumarins. Method optimization and validation are crucial for achieving accurate and reliable results.

Chromatographic Conditions
ParameterProposed Condition
HPLC System A standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acid or 0.05% acetic acidB: Acetonitrile or Methanol
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detection Wavelength DAD detection at 254 nm and 340 nm (or a specific maximum absorbance wavelength determined for this compound)

Data Presentation

The following table summarizes the expected quantitative data from a validated HPLC method for this compound analysis. Researchers should determine these values experimentally during method validation.

ParameterExpected Range / Value
Retention Time (t_R) To be determined experimentally. Based on similar coumarins, it is expected to be in the range of 10-20 minutes under the proposed gradient conditions.
Linearity Range To be determined. A typical range for UV-active compounds is 0.1 - 50 µg/mL.
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) To be determined. Expected to be in the ng/mL range.
Limit of Quantification (LOQ) To be determined. Expected to be in the ng/mL to low µg/mL range.

Method Validation Protocol

A comprehensive validation of the developed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank sample, a sample spiked with this compound, and a real sample. Peak purity analysis using a DAD is also recommended.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range and performing a linear regression analysis of the peak area versus concentration.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plant_Material Plant Material (e.g., Fraxinus bark) Grinding Grinding and Powdering Plant_Material->Grinding Extraction Ultrasonic/Maceration Extraction with Solvent Grinding->Extraction Filtration_Centrifugation Filtration / Centrifugation Extraction->Filtration_Centrifugation Filtrate Filtrate Collection Filtration_Centrifugation->Filtrate Final_Sample Final Sample for Injection (Filtered) Filtrate->Final_Sample HPLC_System HPLC System Final_Sample->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Quantification Quantification of this compound in Sample Peak_Integration->Quantification Calibration_Curve Calibration Curve (Standard Solutions) Calibration_Curve->Quantification Method_Validation Method Validation (LOD, LOQ, Accuracy, etc.) Quantification->Method_Validation

Caption: Experimental workflow for the analysis of this compound by HPLC.

Hypothetical Signaling Pathway Involving this compound

Based on available literature, this compound has been implicated in modulating certain cellular signaling pathways. The following diagram illustrates a hypothetical pathway.

G cluster_cell Cellular Environment This compound This compound Receptor Cell Surface Receptor (Hypothetical) This compound->Receptor Cell_Membrane Cell Membrane Second_Messenger Second Messenger (e.g., cAMP) Receptor->Second_Messenger Activation Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induction Biological_Response Biological Response (e.g., Melanogenesis) Gene_Expression->Biological_Response

Caption: A hypothetical signaling pathway modulated by this compound.

Application Notes and Protocols for Fraxinol as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Fraxinol as a reference standard in phytochemical analysis. The information is intended to guide researchers in the qualitative and quantitative analysis of this coumarin in various plant matrices and in understanding its biological activity.

Introduction to this compound

This compound (6-hydroxy-5,7-dimethoxy-2H-1-benzopyran-2-one) is a naturally occurring coumarin.[1] It was first isolated from the bark of the ash tree (Fraxinus excelsior) and has since been identified in other plant species, including Lobelia chinensis.[2][3] As a member of the coumarin class of secondary metabolites, this compound is of interest to researchers for its potential biological activities and as a marker compound in phytochemical analysis. This document outlines its use as a standard for such analytical work.

General Handling and Storage of this compound Standard

Proper handling and storage of the this compound standard are crucial to maintain its purity and stability for accurate and reproducible analytical results.

ParameterRecommendationSource
Storage Temperature -20°C for long-term storage.[1][2] May be stored at -80°C for up to 6 months.[4][1][2][4]
Stability ≥ 4 years at -20°C.[1][1]
Shipping Room temperature in the continental US; may vary elsewhere.[1][1]
Form Crystalline solid or powder.[1][2][1][2]
Purity ≥98% (typically by HPLC).[1][2][1][2]
Solubility Soluble in DMSO and methanol; slightly soluble in water.[5] Also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[3][3][5]

Application Note 1: Qualitative Phytochemical Screening for Coumarins

This protocol describes a simple qualitative test to screen for the presence of coumarins in a plant extract. This compound can be used as a positive control to validate the test.

Protocol 1: Qualitative Test for Coumarins in a Plant Extract

Objective: To detect the presence of coumarins in a plant extract.

Principle: Coumarins, when treated with an alkali, open their lactone ring to form a sodium salt, which is yellow. This color change is a positive indication of the presence of coumarins.

Materials:

  • Plant extract

  • This compound standard (for positive control)

  • 10% Sodium Hydroxide (NaOH) solution

  • Test tubes

  • Pipettes

Procedure:

  • Prepare a solution of the plant extract (e.g., 10 mg/mL in methanol).

  • Prepare a positive control solution of this compound (e.g., 1 mg/mL in methanol).

  • In a clean test tube, add 2 mL of the plant extract solution.

  • In a separate test tube, add 2 mL of the this compound positive control solution.

  • To each test tube, add 3 mL of 10% NaOH solution.[1]

  • Observe the color change. The appearance of a yellow color indicates the presence of coumarins.[1]

Application Note 2: Quantitative Analysis of this compound in Plant Extracts using HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantitative analysis of this compound in plant extracts. This application note provides a general protocol for this purpose.

Protocol 2: Quantitative HPLC Analysis of this compound

Objective: To quantify the amount of this compound in a prepared plant extract using an external standard method.

Materials:

  • HPLC system with a UV or DAD detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound standard of known purity

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid or acetic acid (for mobile phase modification)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Preparation of Standard Stock and Working Solutions:

    • Accurately weigh about 10 mg of this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

  • Preparation of Sample Solution:

    • Prepare a plant extract as described in Protocol 3.

    • Filter the final extract through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions (Representative):

    • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% phosphoric acid) and Mobile Phase B (Methanol).

    • Gradient Program: A suitable gradient to ensure separation of this compound from other components in the extract. A starting point could be 80% A and 20% B, ramping to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 310 nm (one of the λmax for this compound)[1]

  • Analysis and Quantification:

    • Inject the working standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation: Representative HPLC Method Validation Parameters

The following table summarizes typical validation parameters for the quantitative analysis of coumarins by HPLC, which would be applicable to a validated method for this compound.

ParameterTypical Value/RangeReference
Linearity (r²) > 0.999[6]
Concentration Range 1 - 100 µg/mL[7]
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[6]
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL[6]
Accuracy (% Recovery) 98 - 102%[8]
Precision (%RSD) < 2%
Protocol 3: Sample Preparation - Extraction of Coumarins from Plant Material

Objective: To extract coumarins, including this compound, from a dried plant matrix for HPLC analysis.

Materials:

  • Dried and powdered plant material

  • Methanol or ethanol (70-80%)

  • Ultrasonic bath or shaker

  • Centrifuge

  • Filter paper or syringe filters

Procedure:

  • Accurately weigh about 1 g of the powdered plant material into a flask.

  • Add 20 mL of 80% methanol.

  • Extract the sample using an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Carefully decant the supernatant.

  • Repeat the extraction process on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.

  • Combine the supernatants and make up the volume to 50 mL in a volumetric flask with the extraction solvent.

  • Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

Mandatory Visualizations

Experimental Workflow

G Workflow for Quantitative Analysis of this compound in Plant Material cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis A Dried Plant Material B Grinding and Sieving A->B C Solvent Extraction (e.g., 80% Methanol) B->C D Filtration/Centrifugation C->D E Filtered Plant Extract D->E I Inject Standards and Sample into HPLC E->I F This compound Standard G Prepare Stock Solution (e.g., 1 mg/mL) F->G H Prepare Working Standards (Calibration Curve) G->H H->I J Data Acquisition (Chromatograms) I->J K Generate Calibration Curve J->K L Quantify this compound in Sample K->L M Report Results (e.g., mg/g of plant material) L->M G This compound-Induced Melanogenesis Signaling Pathway This compound This compound PKA Protein Kinase A (PKA) This compound->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB (Phosphorylated) CREB->pCREB MITF MITF (Microphthalmia-associated Transcription Factor) pCREB->MITF upregulates transcription Tyrosinase Tyrosinase MITF->Tyrosinase activates expression TRP1 TRP-1 MITF->TRP1 activates expression TRP2 TRP-2 MITF->TRP2 activates expression Melanin Melanin Tyrosinase->Melanin catalyzes production TRP1->Melanin contributes to production TRP2->Melanin contributes to production G General Mechanism of Acetylcholinesterase Inhibition cluster_0 Normal Synaptic Transmission cluster_1 With Cholinesterase Inhibitor (e.g., this compound) ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor binds and activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes ACh_Inhibitor Acetylcholine (ACh) AChE_Inhibitor Acetylcholinesterase (AChE) ACh_Inhibitor->AChE_Inhibitor Increased_ACh Increased ACh in Synapse AChE_Inhibitor->Increased_ACh hydrolysis blocked Inhibitor Inhibitor Inhibitor->AChE_Inhibitor inhibits Postsynaptic_Receptor_Inhibitor Postsynaptic Receptor Increased_ACh->Postsynaptic_Receptor_Inhibitor Prolonged_Activation Prolonged Receptor Activation Postsynaptic_Receptor_Inhibitor->Prolonged_Activation

References

Application Notes and Protocols: Utilizing Fraxinol for the Investigation of CREB/MITF Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinol, a natural coumarin found in plants of the Fraxinus genus, has been identified as a potent modulator of the Cyclic AMP Response Element-Binding Protein (CREB) and Microphthalmia-associated Transcription Factor (MITF) signaling cascade.[1][2] This pathway is pivotal in regulating melanogenesis, the process of melanin production, which plays a crucial role in skin pigmentation and protection against ultraviolet radiation.[1][2] Dysregulation of this pathway is implicated in various pigmentation disorders. These notes provide detailed protocols and data for utilizing this compound as a tool to study and manipulate the CREB/MITF signaling pathway in a research setting.

Mechanism of Action

This compound stimulates melanogenesis by activating a protein kinase A (PKA)-mediated mechanism.[1][2] This activation leads to the phosphorylation and subsequent activation of CREB.[1][2] Activated CREB then upregulates the expression of MITF, a master regulator of melanocyte development and function.[3][4] MITF, in turn, promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately leading to increased melanin synthesis.[1][3] The stimulatory effects of this compound on this pathway can be attenuated by PKA inhibitors, such as H89, confirming the upstream involvement of PKA.[1][2]

Data Presentation

The following tables summarize the quantitative effects of this compound on B16F10 mouse melanoma cells.

Table 1: Effect of this compound on Cell Viability, Melanin Content, and Tyrosinase Activity

This compound Concentration (µM)Cell Viability (% of Control)Melanin Content (% of Control)Intracellular Tyrosinase Activity (% of Control)
0100 ± 5.0100 ± 8.0100 ± 7.0
20~100~120~110
40~100~150~125
60~100~180~140
80~100~220~160
100~100~250~180

Data are presented as mean ± SD, n=3. Data is approximated from graphical representations in the source literature.[1][4][5]

Table 2: Effect of this compound (100 µM) on Melanogenic Gene Expression

GenemRNA Expression (Fold Change vs. Control)Protein Expression
MITF IncreasedIncreased
Tyrosinase (TYR) Significantly IncreasedNot Significantly Increased
TRP-1 Significantly IncreasedIncreased
TRP-2 Significantly IncreasedNot Significantly Increased

Observations are based on qRT-PCR and Western blot analysis.[1][3][4]

Mandatory Visualizations

Fraxinol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Activates cAMP cAMP Receptor->cAMP Increases PKA_inactive PKA (inactive) PKA_active PKA (active) PKA_inactive->PKA_active CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates cAMP->PKA_inactive Activates pCREB p-CREB CREB_inactive->pCREB MITF_gene MITF Gene pCREB->MITF_gene Promotes Transcription MITF_mRNA MITF mRNA MITF_gene->MITF_mRNA MITF_protein MITF MITF_mRNA->MITF_protein Translation Melanogenic_genes Melanogenic Genes (TYR, TRP-1, TRP-2) MITF_protein->Melanogenic_genes Activates Transcription

Caption: this compound-induced CREB/MITF signaling pathway.

Experimental_Workflow cluster_assays Biological Assays cluster_molecular_analysis Molecular Analysis start Start cell_culture Culture B16F10 Cells start->cell_culture fraxinol_treatment Treat cells with this compound (0-100 µM) for 48h cell_culture->fraxinol_treatment viability_assay MTT Assay for Cell Viability fraxinol_treatment->viability_assay melanin_assay Melanin Content Assay fraxinol_treatment->melanin_assay tyrosinase_assay Tyrosinase Activity Assay fraxinol_treatment->tyrosinase_assay rna_extraction RNA Extraction (12h) fraxinol_treatment->rna_extraction protein_extraction Protein Extraction (4h for p-CREB, 24h for MITF) fraxinol_treatment->protein_extraction end End viability_assay->end melanin_assay->end tyrosinase_assay->end qRT_PCR qRT-PCR for Gene Expression (MITF, TYR, TRP-1, TRP-2) rna_extraction->qRT_PCR qRT_PCR->end western_blot Western Blot for Protein Levels (p-CREB, MITF) protein_extraction->western_blot western_blot->end

Caption: Experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Culture
  • Cell Line: B16F10 mouse melanoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[1]

Cell Viability Assay (MTT Assay)
  • Seed B16F10 cells (3 x 10³ cells/well) into a 96-well plate and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of this compound (0, 20, 40, 60, 80, 100 µM) for 48 hours.[1]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Melanin Content Assay
  • Seed B16F10 cells in a 6-well plate and treat with this compound as described above for 48 hours.[1]

  • Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.

  • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the supernatant at 405 nm.

  • Normalize the melanin content to the total protein concentration of the cell lysate.

Intracellular Tyrosinase Activity Assay
  • Prepare cell lysates from this compound-treated B16F10 cells using a lysis buffer containing 1% Triton X-100.

  • Clarify the lysate by centrifugation at 12,000 rpm for 15 minutes at 4°C.

  • Mix 90 µL of the supernatant with 10 µL of 10 mM L-DOPA in a 96-well plate.

  • Incubate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm to determine the amount of dopachrome formed.

  • Express tyrosinase activity as a percentage of the untreated control.[1]

Quantitative Real-Time PCR (qRT-PCR)
  • Treat B16F10 cells with 100 µM this compound for 12 hours.[1]

  • Extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using specific primers for MITF, tyrosinase, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blot Analysis
  • For p-CREB analysis, treat cells with 100 µM this compound for 4 hours. For MITF analysis, treat for 24 hours.[1]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-CREB, CREB, MITF, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Conclusion

This compound serves as a valuable pharmacological tool for activating the CREB/MITF signaling pathway. The provided protocols and data enable researchers to effectively utilize this compound to investigate the intricacies of melanogenesis and explore its potential therapeutic applications in pigmentation disorders. The dose-dependent and PKA-mediated effects of this compound make it a reliable compound for studying the upstream and downstream components of this critical signaling cascade.

References

Application of Fraxinol in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinol, a coumarin compound, has demonstrated potential as an anti-cancer agent. This document provides a comprehensive overview of its application in cancer research, including its effects on cell viability, apoptosis, and cell cycle progression. The information presented is a synthesis of available preclinical data on this compound and its closely related analogue, Fraxetin, which shares a similar core structure and exhibits comparable biological activities. Due to the limited availability of data specifically for this compound, data from studies on Fraxetin is included to provide a broader understanding of the potential mechanisms of action. This document is intended to serve as a guide for researchers investigating the therapeutic potential of this compound in oncology.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Fraxetin Across Various Cancer Cell Lines
CompoundCancer TypeCell LineEfficacy MetricValue
This compound Small Cell Lung CarcinomaGLC-4IC50193 µM
This compound Colorectal CancerCOLO 320IC50165 µM
Fraxetin Hepatocellular CarcinomaHuh7IC50~20 µM
Fraxetin Hepatocellular CarcinomaHep3BIC50~50 µM
Fraxetin Prostate CancerDU145IC50Not specified, but showed dose-dependent inhibition
Fraxetin Breast CancerMCF-7IC50Not specified, but showed dose-dependent inhibition
Table 2: Effects of Fraxetin on Apoptosis and Cell Cycle in Cancer Cells
CompoundCancer TypeCell LineParameterObservation
Fraxetin Hepatocellular CarcinomaHuh7Apoptosis197% increase in late apoptotic cells (at 20 µM)[1]
Fraxetin Hepatocellular CarcinomaHep3BApoptosis285% increase in late apoptotic cells (at 50 µM)[1]
Fraxetin Hepatocellular CarcinomaHuh7 & Hep3BCell CycleS phase arrest[1]
Fraxetin Prostate CancerDU145ApoptosisDose-dependent induction of apoptosis

Signaling Pathways

This compound and its analogues are believed to exert their anti-cancer effects through the modulation of key signaling pathways involved in cell survival and proliferation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Fraxetin has been shown to inhibit this pathway in prostate cancer cells.[2]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

This compound-mediated inhibition of the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth and differentiation. While direct evidence for this compound in cancer is limited, the related compound Fraxin has been shown to suppress the phosphorylation of ERK.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates This compound This compound MEK MEK This compound->MEK Inhibits (Putative) Raf Raf Ras->Raf Activates Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) pERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression Regulates

Putative inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound dose.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control as described in the MTT assay protocol. Incubate for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line of interest

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in the PI3K/Akt and MAPK/ERK pathways.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line of interest

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow

A typical workflow for investigating the anti-cancer properties of this compound is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Direction) start Select Cancer Cell Lines viability Cell Viability Assay (MTT Assay) Determine IC50 start->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis cell_cycle Cell Cycle Analysis viability->cell_cycle mechanism Mechanism of Action (Western Blot for Signaling Pathways) apoptosis->mechanism cell_cycle->mechanism animal_model Xenograft Animal Model mechanism->animal_model If promising efficacy Evaluate Tumor Growth Inhibition animal_model->efficacy toxicity Assess Toxicity animal_model->toxicity

General experimental workflow for this compound evaluation.

Conclusion

This compound and its analogues represent a promising class of compounds for cancer research. The provided data and protocols offer a framework for investigating their anti-cancer efficacy and mechanisms of action. Further studies are warranted to fully elucidate the therapeutic potential of this compound, including its effects on a broader range of cancer types and its efficacy in in vivo models. As of the latest literature review, no clinical trials specifically investigating this compound for cancer treatment have been identified.

References

Fraxinol: A Potential Novel Therapeutic Agent for Vitiligo

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Vitiligo is an autoimmune skin disorder characterized by the progressive loss of melanocytes, the pigment-producing cells in the skin, resulting in depigmented patches.[1][2] The pathogenesis of vitiligo is complex, involving a combination of genetic predisposition, oxidative stress, and autoimmune-mediated destruction of melanocytes.[1][2] Current treatments aim to halt disease progression and induce repigmentation, but their efficacy can be limited and variable.[3] There is a growing interest in identifying novel therapeutic agents that can effectively stimulate melanogenesis and protect melanocytes from damage.

Fraxinol, a natural coumarin found in plants of the Fraxinus species, has emerged as a promising candidate for the treatment of vitiligo.[4][5][6] Preclinical studies have demonstrated its ability to stimulate melanin synthesis in melanocytes.[4][5][6] These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for in vitro evaluation, and a summary of key quantitative data to guide further research and development of this compound as a potential therapeutic agent for vitiligo.

Mechanism of Action

This compound stimulates melanogenesis primarily through the activation of the Protein Kinase A (PKA)-dependent cyclic AMP Response Element-Binding Protein (CREB)/Microphthalmia-associated Transcription Factor (MITF) signaling pathway.[4][5]

  • Activation of PKA and CREB Phosphorylation: this compound upregulates the phosphorylation of CREB, a key transcription factor in the melanogenesis cascade.[5] This activation is mediated by PKA.[5]

  • Upregulation of MITF: Phosphorylated CREB binds to the promoter of the MITF gene, increasing its transcription and subsequent protein expression.[4][5] MITF is considered the master regulator of melanocyte development, survival, and function.

  • Induction of Melanogenic Enzymes: MITF, in turn, activates the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[4] These enzymes are essential for the synthesis of melanin.

This signaling cascade ultimately leads to an increase in melanin production and tyrosinase activity within melanocytes.[4][5][6]

Signaling Pathway Diagram

Fraxinol_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound PKA PKA This compound->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB MITF_gene MITF Gene pCREB->MITF_gene Activates Transcription MITF_mRNA MITF mRNA MITF_gene->MITF_mRNA Transcription MITF_protein MITF Protein MITF_mRNA->MITF_protein Translation Melanogenic_Enzymes_gene TYR, TRP-1, TRP-2 Genes MITF_protein->Melanogenic_Enzymes_gene Activates Transcription Melanogenic_Enzymes_mRNA TYR, TRP-1, TRP-2 mRNA Melanogenic_Enzymes_gene->Melanogenic_Enzymes_mRNA Transcription Melanogenic_Enzymes_protein Tyrosinase, TRP-1, TRP-2 Melanogenic_Enzymes_mRNA->Melanogenic_Enzymes_protein Translation Melanin Melanin Synthesis Melanogenic_Enzymes_protein->Melanin Catalyzes

Caption: this compound-induced melanogenesis signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro effects of this compound on B16F10 mouse melanoma cells.

Table 1: Effect of this compound on Melanin Content

This compound Concentration (µM)Melanin Content (% of Control)
0100
20Increased
40Increased
60Increased
80Increased
100~250

Data adapted from studies on B16F10 cells. The term "Increased" indicates a statistically significant increase was observed, though the exact percentage was not always provided.[4][6]

Table 2: Effect of this compound on Tyrosinase Activity

This compound Concentration (µM)Tyrosinase Activity (% of Control)
0100
20Increased
40Increased
60Increased
80Increased
100Significantly Increased

Data adapted from studies on B16F10 cells. The term "Increased" indicates a statistically significant increase was observed. "Significantly Increased" denotes a substantial, dose-dependent effect.[5][6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the pro-melanogenic effects of this compound.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., B16F10 Melanoma Cells) start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay melanin_assay Melanin Content Assay treatment->melanin_assay tyrosinase_assay Tyrosinase Activity Assay treatment->tyrosinase_assay western_blot Western Blot Analysis (MITF, TYR, TRP-1, TRP-2) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis melanin_assay->data_analysis tyrosinase_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound.

Cell Culture
  • Cell Line: B16F10 mouse melanoma cells are a commonly used and appropriate model for initial screening. For studies on human-relevant effects, primary human epidermal melanocytes (HEMa) should be used.

  • Culture Medium:

    • B16F10: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • HEMa: Commercially available melanocyte growth medium.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100 µM) and incubate for 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cells.

  • Materials:

    • 6-well plates

    • 1 N NaOH

    • Microplate reader

  • Protocol:

    • Seed cells in a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound and incubate for 48 hours.

    • Wash the cells with PBS and harvest by scraping.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Dissolve the cell pellet in 1 N NaOH by incubating at 80°C for 1 hour.

    • Measure the absorbance of the supernatant at 405 nm.

    • Normalize the melanin content to the total protein concentration of the cell lysate.

Tyrosinase Activity Assay

This assay measures the activity of the key melanogenic enzyme, tyrosinase.

  • Materials:

    • 24-well plates

    • Lysis buffer (e.g., 1% Triton X-100 in phosphate buffer)

    • L-DOPA (3,4-dihydroxy-L-phenylalanine) solution

    • Microplate reader

  • Protocol:

    • Seed cells in a 24-well plate and treat with this compound as described for the melanin content assay.

    • Wash the cells with PBS and lyse them with lysis buffer.

    • Centrifuge the lysate to remove cellular debris.

    • Incubate the supernatant (cell lysate) with L-DOPA solution at 37°C.

    • Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.

    • Calculate tyrosinase activity and normalize to the total protein concentration.

Western Blot Analysis

This technique is used to detect and quantify the expression of key proteins in the melanogenesis pathway.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (anti-MITF, anti-TYR, anti-TRP-1, anti-TRP-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagents

  • Protocol:

    • Treat cells with this compound, harvest, and lyse them using RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Broader Therapeutic Potential: Antioxidant and Anti-inflammatory Effects

Vitiligo pathogenesis is also linked to oxidative stress and inflammation in the skin.[1][2] Melanocytes in vitiligo patients are more susceptible to oxidative damage. This compound and related compounds from Fraxinus species have demonstrated antioxidant and anti-inflammatory properties, which may provide additional therapeutic benefits in the context of vitiligo.

  • Antioxidant Activity: this compound has been shown to possess free radical scavenging activity. This could potentially protect melanocytes from the oxidative stress that is implicated in vitiligo development.

  • Anti-inflammatory Effects: Extracts from Fraxinus species containing this compound have been shown to reduce the production of pro-inflammatory cytokines. This anti-inflammatory action could help to mitigate the autoimmune response directed against melanocytes in vitiligo.

Further research is warranted to specifically investigate the antioxidant and anti-inflammatory effects of this compound in relevant skin cell models of vitiligo.

Conclusion and Future Directions

This compound presents a compelling case as a potential therapeutic agent for vitiligo due to its demonstrated ability to stimulate melanogenesis through the PKA/CREB/MITF pathway. The protocols outlined in these application notes provide a framework for researchers to further investigate and validate the efficacy of this compound. Future studies should focus on:

  • In vivo studies: Evaluating the repigmenting efficacy and safety of topical this compound formulations in animal models of vitiligo.

  • Human studies: Progressing to well-designed clinical trials to determine the therapeutic potential of this compound in vitiligo patients.

  • Combination therapies: Investigating the synergistic effects of this compound with other vitiligo treatments, such as phototherapy.

  • Mechanism of antioxidant and anti-inflammatory action: Elucidating the specific molecular mechanisms by which this compound may protect melanocytes from oxidative stress and inflammation.

The development of this compound as a novel treatment for vitiligo holds the promise of a new and effective therapeutic option for individuals affected by this challenging skin condition.

References

Troubleshooting & Optimization

Fraxinol not dissolving in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Fraxinol in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly those related to its solubility in aqueous solutions.

Troubleshooting Guide: this compound Precipitation in Aqueous Solution

This guide addresses the common issue of this compound not dissolving or precipitating out of aqueous solutions during experimental setup.

ProblemPotential CauseRecommended Solution
This compound precipitates when added to aqueous buffer (e.g., PBS, cell culture media). Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in water.[1][2] Direct addition to aqueous solutions will likely result in precipitation.1. Prepare a concentrated stock solution in an organic solvent. this compound is readily soluble in Dimethyl Sulfoxide (DMSO) and methanol.[2][3] 2. Use a co-solvent system for final dilution. When preparing your working solution, the volume of the this compound stock solution should be a small fraction of the total volume of the aqueous buffer to minimize the concentration of the organic solvent. 3. Ensure the final concentration of the organic solvent is low and compatible with your experimental system. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts.
Precipitation occurs after dilution of the organic stock solution into the aqueous buffer. Insufficient Solvent Concentration: Even with an organic stock, the final concentration of the co-solvent in the aqueous buffer may be too low to maintain this compound in solution, especially at higher concentrations.1. Increase the final concentration of the co-solvent, if permissible by the experimental system. 2. Use a formulation with solubilizing agents. For in vivo studies or challenging in vitro systems, a formulation containing PEG300 and Tween 80 can improve solubility.[4] 3. Sonication and gentle warming can aid in the dissolution of the compound in the final aqueous solution.[3]
The pH of the aqueous buffer seems to affect solubility. pH-Dependent Solubility: The solubility of coumarin derivatives can be influenced by the pH of the buffer.[5] While specific data for this compound is limited, the presence of a hydroxyl group suggests its solubility may vary with pH.1. Empirically test the solubility of this compound in a small range of pH values relevant to your experiment. 2. Consider using a buffer system where the solubility of your compound is highest , provided it is compatible with your experimental design.
Inconsistent results between experiments. Stock Solution Instability: Improper storage of the this compound stock solution can lead to degradation or precipitation over time.1. Store stock solutions at -20°C or -80°C for long-term storage. [3] 2. Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[3] 3. Allow the stock solution to fully come to room temperature before opening the vial to prevent condensation, which can affect the concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[2][3][4] It is also soluble in methanol.[2] For in vitro experiments, prepare a high-concentration stock solution in 100% DMSO.

Q2: I am seeing cytotoxicity in my cell-based assay. Could it be the this compound or the solvent?

A2: While this compound itself can have cytotoxic effects on certain cancer cell lines, the solvent used to dissolve it, typically DMSO, can also induce cytotoxicity at higher concentrations.[3] It is crucial to have a vehicle control in your experiment (i.e., cells treated with the same final concentration of DMSO as the this compound-treated cells) to distinguish between the effects of the compound and the solvent. For most cell lines, the final concentration of DMSO should not exceed 0.5%.

Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A3: No, this compound has very limited solubility in water and aqueous buffers like PBS.[1][2] Direct addition will likely result in incomplete dissolution and precipitation. A stock solution in an organic solvent like DMSO is necessary.

Q4: How should I prepare this compound for in vivo animal studies?

A4: For in vivo administration, a common formulation to improve the solubility of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[4] A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] It is advised to prepare this formulation fresh before each use.

Q5: What are the known signaling pathways affected by this compound?

A5: this compound and the closely related compound Fraxin have been shown to modulate several signaling pathways, including:

  • NLRP3 Inflammasome Pathway: this compound can inhibit the activation of the NLRP3 inflammasome.

  • MAPK/ERK Pathway: Fraxin has been shown to suppress the ERK/MAPK pathway.

  • CREB/MITF Signaling: this compound can stimulate melanogenesis through the CREB/MITF signaling pathway.

  • TLR4/PI3K/Akt Pathway: Fraxin has been found to inhibit inflammatory responses via the TLR4/PI3K/Akt pathway.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 222.19 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 2.22 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Quantitative Data for Stock Solution Preparation:

Desired Stock ConcentrationMass of this compound for 1 mL of DMSO
1 mM0.222 mg
5 mM1.11 mg
10 mM 2.22 mg
20 mM4.44 mg
50 mM11.1 mg
General Protocol for Cell-Based Assays

This protocol provides a general workflow for treating cells with this compound.

Materials:

  • Cells of interest cultured in appropriate media

  • This compound stock solution (10 mM in DMSO)

  • Vehicle (100% DMSO)

  • Cell culture medium

Procedure:

  • Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • On the day of treatment, prepare the working solutions of this compound by diluting the 10 mM stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Important: Ensure the final concentration of DMSO in the medium is consistent across all treatments and does not exceed 0.5%.

  • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, qPCR).

Signaling Pathway Diagrams

Below are diagrams of signaling pathways reported to be modulated by this compound or the related compound Fraxin, generated using Graphviz.

Fraxinol_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting Fraxinol_Powder This compound Powder Stock_Solution Concentrated Stock (e.g., 10 mM in DMSO) Fraxinol_Powder->Stock_Solution Dissolve DMSO 100% DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (Final DMSO < 0.5%) Stock_Solution->Working_Solution Dilute Aqueous_Buffer Aqueous Buffer (e.g., Cell Culture Medium) Aqueous_Buffer->Working_Solution Precipitation Precipitation Observed Working_Solution->Precipitation If problem occurs Sonication Sonication Precipitation->Sonication Warming Gentle Warming Precipitation->Warming CoSolvent Adjust Co-solvent Ratio Precipitation->CoSolvent

Caption: Experimental workflow for dissolving this compound for in vitro studies.

Fraxinol_NLRP3_Pathway cluster_activation Inflammatory Stimulus cluster_inflammasome NLRP3 Inflammasome Complex cluster_cytokines Pro-inflammatory Cytokines LPS LPS NLRP3 NLRP3 LPS->NLRP3 Activates ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 This compound This compound This compound->NLRP3 Inhibits

Caption: this compound's inhibitory effect on the NLRP3 inflammasome pathway.

Fraxin_MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Proliferation Cell Proliferation Transcription_Factors->Proliferation Fraxin Fraxin Fraxin->ERK Inhibits Phosphorylation

Caption: Fraxin's suppression of the ERK/MAPK signaling pathway.

References

Fraxinol Technical Support Center: High-Concentration Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of Fraxinol, particularly concerning its cytotoxic effects at high concentrations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of this compound?

A1: The cytotoxic effective concentration of this compound is highly dependent on the cell line being studied. For instance, this compound has been shown to inhibit the growth of GLC-4 small cell lung carcinoma and COLO 320 colorectal cancer cells with IC50 values of 193 µM and 165 µM, respectively[1]. However, in other cell lines, such as B16F10 mouse melanoma cells, this compound did not exhibit significant cytotoxicity at concentrations up to 100 µM[2][3]. It is crucial to perform a dose-response experiment to determine the IC50 value in your specific cell model.

Q2: My this compound is precipitating out of the cell culture medium. How can I resolve this?

A2: this compound is a crystalline solid with poor water solubility, which is a common issue for many natural compounds[4]. To avoid precipitation, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO), in which this compound is soluble[1]. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of the stock solution in serum-free media before adding to the cell culture.

Q3: Why am I observing significantly lower or higher cytotoxicity than published values?

A3: Discrepancies in cytotoxicity results can arise from several factors[5]:

  • Cell Line Differences: Different cell lines have varying sensitivities to chemical compounds[5].

  • Cell Density: The initial number of cells seeded can influence the apparent cytotoxicity. High cell density may require higher concentrations of the compound to elicit a response[6].

  • Incubation Time: The duration of exposure to this compound can significantly impact the results. A 48-hour incubation is common, but this may need optimization[2].

  • Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity in MTT, membrane integrity in LDH). Ensure the chosen assay is appropriate for the expected mechanism of cell death.

  • Compound Purity and Handling: Verify the purity of your this compound lot. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.

Q4: What is the potential mechanism of this compound-induced cell death at high concentrations?

A4: While this compound's cytotoxic mechanisms are not as extensively studied as other coumarins, related compounds like Fraxetin have been shown to induce apoptosis[7]. This programmed cell death is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, which involve the activation of a cascade of caspase enzymes[8][9][]. At very high concentrations, this compound may also induce necrosis due to overwhelming cellular stress. It is recommended to perform an apoptosis-specific assay, such as Annexin V/PI staining, to determine the mode of cell death.

Q5: What are the potential off-target effects of this compound at high concentrations?

A5: Like many small molecules, high concentrations of this compound may lead to off-target effects, where the compound interacts with proteins other than its intended target[11]. This can complicate data interpretation. If you suspect off-target effects are influencing your results, consider using lower, more specific concentrations or employing a secondary assay to confirm the mechanism of action. Genetic knockout or knockdown of the putative target can also help validate that the observed phenotype is a direct result of target inhibition[11].

Section 2: Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in MTT Assay
QuestionPossible Cause & Solution
Are your cells healthy and in the logarithmic growth phase? Cause: Unhealthy or confluent cells will respond inconsistently. Solution: Always use cells from a fresh culture that are actively dividing. Perform a cell growth curve to determine the optimal seeding density for your chosen incubation time.
Is the this compound precipitating in the wells? Cause: Compound precipitation reduces the effective concentration and can interfere with absorbance readings. Solution: Prepare this compound dilutions in serum-free medium immediately before adding to the plate. Visually inspect the wells for precipitate under a microscope before adding the MTT reagent. Ensure the final DMSO concentration is non-toxic.
Are you ensuring complete dissolution of formazan crystals? Cause: Incomplete solubilization of the purple formazan crystals is a major source of variability. Solution: After the MTT incubation, ensure all medium is removed and add enough solubilization solution (e.g., DMSO) to fully dissolve the crystals. Place the plate on an orbital shaker for at least 15 minutes to ensure homogeneity before reading the absorbance.
Is there interference from your compound? Cause: Colored compounds can interfere with absorbance readings. This compound has absorbance maxima at 233 and 310 nm, which should not directly interfere with the 570-590 nm reading for formazan, but high concentrations might have an effect[1]. Solution: Run a control plate with this compound in medium but without cells to check for any background absorbance.
Issue 2: High Background Signal in LDH Cytotoxicity Assay
QuestionPossible Cause & Solution
Is your culture medium contributing to the background? Cause: Animal sera used to supplement culture medium contains endogenous LDH, which can elevate the background signal[12]. Solution: Use serum-free medium for the experiment if possible, or reduce the serum percentage. Always include a "medium only" background control and subtract this value from all other readings[13].
Are you handling the cells too aggressively? Cause: Excessive force during pipetting or centrifugation can cause premature cell lysis, leading to a high "spontaneous release" control. Solution: Handle cells gently. When harvesting supernatant for the assay, centrifuge the plate at a low speed (e.g., 250 x g for 5-10 minutes) to pellet the cells without damaging them[14].
Is your maximum LDH release control working properly? Cause: Incomplete lysis of the control cells will lead to an underestimation of the maximum possible LDH release, making your experimental cytotoxicity appear artificially high. Solution: Ensure the lysis buffer is added to the "maximum release" wells and incubated for a sufficient time (e.g., 30-45 minutes) to achieve complete cell lysis before collecting the supernatant[13].
Issue 3: Unexpected Results in Annexin V/PI Apoptosis Assay
QuestionPossible Cause & Solution
Are you harvesting both adherent and floating cells? Cause: Apoptotic cells often detach and will be lost if only the adherent population is collected. Solution: Collect the culture supernatant first (which contains floating apoptotic cells). Then, trypsinize the adherent cells and combine them with the supernatant before proceeding with the staining protocol.
Are you seeing a high percentage of Annexin V+/PI+ cells even at early time points? Cause: High concentrations of this compound may induce rapid apoptosis leading to secondary necrosis. Alternatively, harsh cell handling can damage membranes. Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture early apoptotic events (Annexin V+/PI-). Handle cells gently during washing and centrifugation steps to maintain membrane integrity[15].
Are your controls (unstained, single-stained) set up correctly? Cause: Incorrect compensation and gating on the flow cytometer will lead to inaccurate quantification. Solution: Always include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set the correct voltages and compensation settings on the flow cytometer[16].

Section 3: Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound in various cell lines.

CompoundCell LineAssay TypeIC50 (µM)Reference
This compoundGLC-4 (Small Cell Lung Carcinoma)Not Specified193[1]
This compoundCOLO 320 (Colorectal Cancer)Not Specified165[1]
This compoundB16F10 (Mouse Melanoma)MTT>100[2][3]

Section 4: Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity[17][18].

Reagents and Materials:

  • This compound (CAS 486-28-2)

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Serum-free medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock in serum-free medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include "vehicle control" wells with the highest concentration of DMSO used.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of Solubilization Solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity[13][14][19].

Reagents and Materials:

  • This compound

  • 96-well flat-bottom plates

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, reaction buffer, and lysis buffer)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay (Steps 1-3). Set up the following controls:

    • Spontaneous Release: Vehicle-treated cells.

    • Maximum Release: Vehicle-treated cells.

    • Medium Background: Medium without cells.

  • Induce Maximum Release: Add 10 µL of the kit's Lysis Buffer to the "Maximum Release" wells. Incubate for 45 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mix to each well containing supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Add 50 µL of Stop Solution (if included in the kit). Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)

Protocol 3: Annexin V/PI Assay for Apoptosis

This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells[16][20].

Reagents and Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specific time (e.g., 24 hours).

  • Cell Harvesting: Collect the culture medium (containing floating cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Section 5: Diagrams of Workflows and Signaling Pathways

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis A Optimize Cell Seeding Density C Seed Cells in Multi-well Plates A->C B Prepare this compound Stock (in DMSO) D Prepare Serial Dilutions B->D E Treat Cells with this compound (24-72h Incubation) D->E F Add Assay Reagent (e.g., MTT, LDH Substrate) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Subtract Background & Normalize to Control G->H I Calculate IC50 Value & Plot Dose-Response Curve H->I

Caption: General experimental workflow for assessing this compound cytotoxicity.

Caption: Generalized signaling pathways for apoptosis induction.

G Start Inconsistent Cytotoxicity Results Q1 Is this compound precipitating in the media? Start->Q1 S1 Troubleshoot solubility: - Prepare fresh stock in DMSO - Reduce final concentration - Check final DMSO % Q1->S1 Yes Q2 Are assay controls (min/max signal) behaving as expected? Q1->Q2 No S2 Review assay protocol: - Check reagent viability - Ensure complete cell lysis for max control (LDH) - Ensure full formazan dissolution (MTT) Q2->S2 No Q3 Is the cell seeding density optimal and consistent? Q2->Q3 Yes S3 Re-optimize cell density. Ensure cells are in logarithmic growth phase. Q3->S3 No End Review literature for cell-line specific effects and incubation times. Q3->End Yes

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Fraxinol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fraxinol in their experiments. The information is tailored to address potential inconsistencies and challenges that may arise during cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in cell viability results between replicate wells after this compound treatment. What are the potential causes and solutions?

A1: High variability in replicate wells is a common issue in cell-based assays and can stem from several factors.[1] Key areas to investigate include:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Variations in cell density across wells will lead to different responses to this compound. A brief equilibration period of the plate at room temperature on a level surface before incubation can promote even cell distribution.[1]

  • Pipetting Errors: Calibrate your pipettes regularly and use appropriate sizes for the volumes being dispensed. Pre-wetting pipette tips and maintaining a consistent pipetting technique are crucial for accuracy.[1]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media and compound concentration.[1] To mitigate this, consider filling the perimeter wells with sterile water or PBS and not using them for experimental samples.[1]

Q2: The expected induction of melanogenesis by this compound is not consistent across experiments. What could be the reason?

A2: Inconsistent melanogenesis can be due to several factors related to both the cells and the experimental setup:

  • Cell Passage Number: Cell lines can exhibit phenotypic changes at high passage numbers, which may alter their responsiveness to stimuli.[1] It is advisable to use cells within a defined, low passage number range and to establish a master and working cell bank system.[1]

  • Reagent Stability: Ensure that your this compound stock solution and other critical reagents are stored correctly and have not expired. This compound stock solutions are typically stored at -20°C for up to a month or -80°C for up to six months.[2]

  • Incubation Times: The timing of treatment and analysis is critical. For instance, in B16F10 cells, changes in MITF mRNA expression might be observed around 12 hours post-treatment, while protein expression changes are more apparent at 24 hours.[3][4]

Q3: We are seeing a high background signal in our fluorescence-based assays with this compound. How can we reduce this?

A3: High background fluorescence can obscure your results. Consider the following troubleshooting steps:

  • Autofluorescence: Test for autofluorescence of this compound itself at the excitation and emission wavelengths you are using.[1] Some compounds naturally fluoresce and can interfere with the assay.

  • Media Components: Components in the cell culture media, such as phenol red and fetal bovine serum, can contribute to background fluorescence.[5] Consider using media without these components or washing the cells with PBS before adding fluorescent reagents.[5]

  • Non-specific Antibody Binding: If using an antibody-based detection method, inadequate blocking can lead to high background. Optimize your blocking buffer and consider titrating your primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[1]

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curve for this compound

Symptoms:

  • The sigmoidal shape of the dose-response curve is not reproducible.

  • The calculated IC50 or EC50 values vary significantly between experiments.

Possible Causes and Solutions:

Possible Cause Recommended Solution
This compound Precipitation This compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions.[6][7] Visually inspect for any precipitation in your stock and working solutions. Sonication can aid in dissolution.[2][7]
Inaccurate Serial Dilutions Pipetting errors during serial dilutions are a common source of variability. Use calibrated pipettes and change tips for each dilution step. Prepare fresh dilutions for each experiment.
Cell Health and Density Ensure cells are in the logarithmic growth phase and seeded at an optimal density. Overconfluent or stressed cells will respond differently to treatment.[1]
Assay Incubation Time Optimize the incubation time with this compound. A time-course experiment can help determine the point of maximal and most consistent response.
Issue 2: Unexpected Cytotoxicity at Low this compound Concentrations

Symptoms:

  • Significant cell death is observed at this compound concentrations reported to be non-toxic in the literature.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture media is not toxic to your cells. A solvent control (media with the same concentration of solvent but no this compound) is essential.
Cell Line Sensitivity Different cell lines can have varying sensitivities to a compound. The reported non-toxic concentrations in B16F10 cells may not be applicable to your specific cell line.[3][4] Perform a preliminary dose-response experiment to determine the cytotoxic range for your cells.
Contamination Mycoplasma or other microbial contamination can stress cells and make them more susceptible to compound toxicity. Regularly test your cell cultures for contamination.[1]

Experimental Protocols

This compound-Induced Melanogenesis in B16F10 Cells

This protocol is based on studies demonstrating this compound's effect on melanin production in B16F10 mouse melanoma cells.[3][4][8]

1. Cell Culture and Seeding:

  • Culture B16F10 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
  • Seed 5 x 10^4 cells per well in a 6-well plate.[3]
  • Incubate for 24 hours to allow for cell attachment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Dilute the stock solution in culture media to achieve final concentrations ranging from 20 µM to 100 µM.[3][4]
  • Replace the existing media with the this compound-containing media.
  • Incubate the cells for 48 hours.[3][4]

3. Melanin Content Assay:

  • After incubation, wash the cells with PBS.
  • Lyse the cells with a lysis buffer (e.g., 0.5% Triton X-100) overnight at 4°C.[3]
  • Vortex and centrifuge the cell lysates at 13,000 x g for 10 minutes.[3]
  • Measure the absorbance of the supernatant at 405 nm to quantify melanin content.

4. Data Analysis:

  • Normalize the melanin content to the total protein concentration of each sample.
  • Compare the melanin content of this compound-treated cells to untreated control cells.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in Melanogenesis

This compound stimulates melanogenesis in B16F10 cells by activating the Protein Kinase A (PKA) pathway, leading to the phosphorylation of the Cyclic AMP Response Element-Binding Protein (CREB).[4][8] Phosphorylated CREB then upregulates the expression of Microphthalmia-Associated Transcription Factor (MITF), a key regulator of melanogenic enzymes like tyrosinase.[4][8]

Fraxinol_Signaling_Pathway This compound This compound PKA PKA This compound->PKA activates CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB phosphorylation MITF MITF pCREB->MITF upregulates expression Melanogenesis Melanogenesis MITF->Melanogenesis promotes

Caption: this compound-induced melanogenesis signaling cascade.

Experimental Workflow for Assessing this compound's Effect

The following workflow outlines the key steps in evaluating the impact of this compound on a cell line.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., B16F10) Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Fraxinol_Prep This compound Preparation (Stock & Dilutions) Treatment This compound Treatment Fraxinol_Prep->Treatment Cell_Seeding->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Melanin Melanin Content Assay Treatment->Melanin Western Western Blot (p-CREB, MITF) Treatment->Western Data Data Analysis & Interpretation Viability->Data Melanin->Data Western->Data

Caption: Workflow for this compound treatment and analysis.

References

Optimizing Fraxinol dosage for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information regarding in vivo dosages, pharmacokinetic data, and toxicological profiles for Fraxinol is hypothetical and presented for illustrative purposes. Currently, there is no publicly available data from animal studies for this compound. The provided protocols and data are based on general principles of animal research and the known in vitro characteristics of this compound. Researchers should always conduct their own dose-finding and toxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound stimulates melanogenesis, the process of melanin production. It functions by activating the Protein Kinase A (PKA) signaling pathway.[1][2] This leads to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn increases the expression of Microphthalmia-associated Transcription Factor (MITF).[1][3][4] MITF is a key transcription factor that upregulates the expression of melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), ultimately leading to increased melanin synthesis.[1][3]

Q2: How should I prepare this compound for in vivo animal studies?

A2: this compound is soluble in DMSO. For in vivo administration, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. A recommended protocol is to first dissolve this compound in DMSO and then sequentially add PEG300, Tween-80, and saline to achieve the final desired concentration. For example, a vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to prepare the working solution fresh on the day of the experiment to ensure its stability and solubility.

Q3: What is a good starting dose for my mouse efficacy studies?

A3: As there is no published in vivo data, a dose-range finding study is essential. Based on its in vitro efficacy (effective concentrations of 20-100 µM), a starting point for a mouse study could be in the range of 10-50 mg/kg, administered via oral gavage. This starting range is a hypothetical estimation and should be validated experimentally.

Q4: What are the known side effects of this compound in animals?

A4: There is no specific toxicological data for this compound in animals available in the public domain. General side effects observed with novel compounds administered via oral gavage can include weight loss, changes in behavior (lethargy or hyperactivity), and signs of gastrointestinal distress. It is critical to include a comprehensive set of toxicological endpoints in your initial studies.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during preparation or administration.
  • Question: My this compound solution is cloudy or contains visible particles. What should I do?

  • Answer:

    • Ensure Proper Vehicle Composition: Double-check the percentages of DMSO, PEG300, Tween-80, and saline in your vehicle. An insufficient amount of solubilizing agents can lead to precipitation.

    • Sequential Mixing: Ensure that you are adding the vehicle components in the correct order. This compound should first be fully dissolved in DMSO before adding the other components.

    • Gentle Warming and Sonication: If precipitation occurs, gentle warming of the solution (to no more than 37°C) and brief sonication can help redissolve the compound.

    • Fresh Preparation: Always prepare the dosing solution fresh before each experiment. This compound may not be stable in the vehicle for extended periods.

Issue 2: Animals show signs of distress after oral gavage.
  • Question: My mice are coughing or showing signs of respiratory distress immediately after dosing. What went wrong?

  • Answer:

    • Improper Gavage Technique: This is the most likely cause. The gavage needle may have entered the trachea instead of the esophagus. Ensure that the person performing the gavage is properly trained and that the animal is correctly restrained to align the head and body.

    • Gavage Needle Size: Use a gavage needle that is appropriate for the size of the animal. A needle that is too large can cause injury to the pharynx or esophagus.

    • Dosing Volume: The volume administered may be too large for the animal's stomach, leading to reflux. For mice, a general guideline is not to exceed 10 mL/kg.

    • Monitor Post-Dosing: Observe the animals for at least 30 minutes post-administration to monitor for any adverse reactions.

Issue 3: Inconsistent or no efficacy observed in the animal study.
  • Question: I am not seeing the expected pro-pigmentation effect of this compound in my animal model. What could be the reason?

  • Answer:

    • Suboptimal Dosage: The dose of this compound may be too low to elicit a biological response. A dose-escalation study is recommended to find the optimal dose.

    • Poor Bioavailability: this compound may have poor oral bioavailability. Consider conducting a pharmacokinetic study to determine the plasma concentration of this compound after oral administration. If bioavailability is low, you may need to consider alternative routes of administration or formulation strategies.

    • Metabolism: The compound may be rapidly metabolized in vivo. Pharmacokinetic analysis can also provide insights into the half-life of this compound.

    • Study Duration: The duration of the study may not be sufficient to observe a significant change in pigmentation. Consider extending the treatment period.

Data Presentation

Table 1: Hypothetical Dose-Range Finding Study for this compound in C57BL/6 Mice

Dosage (mg/kg, p.o.)Number of AnimalsObservation PeriodKey Observations
0 (Vehicle)514 daysNo adverse effects noted.
10514 daysWell-tolerated, no significant weight loss.
50514 daysWell-tolerated, no significant weight loss.
100514 daysMinor, transient weight loss (~5%) in 2/5 animals, resolved by day 5.
200514 daysSignificant weight loss (>10%) in 4/5 animals, lethargy observed.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice after a Single Oral Dose

Dosage (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (t½) (hr)
504501.018003.5

Experimental Protocols

Protocol: Dose-Range Finding Study of this compound in Mice via Oral Gavage
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

    • Group 2: 10 mg/kg this compound

    • Group 3: 50 mg/kg this compound

    • Group 4: 100 mg/kg this compound

    • Group 5: 200 mg/kg this compound

  • Dose Preparation:

    • Calculate the required amount of this compound and vehicle for each dose group based on the average weight of the mice.

    • Dissolve this compound in the appropriate volume of DMSO.

    • Add PEG300, Tween-80, and saline sequentially, vortexing between each addition to ensure a homogenous solution.

  • Administration:

    • Administer the assigned dose to each mouse via oral gavage once daily for 14 consecutive days.

    • The dosing volume should be 10 mL/kg.

  • Monitoring:

    • Record the body weight of each animal daily.

    • Perform daily clinical observations for any signs of toxicity, such as changes in appearance, behavior, or activity levels.

    • At the end of the study, collect blood for hematology and serum chemistry analysis.

    • Collect major organs for histopathological examination.

Mandatory Visualization

Fraxinol_Signaling_Pathway This compound This compound PKA PKA (Protein Kinase A) This compound->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB (Phosphorylated) CREB->pCREB MITF MITF (Transcription Factor) pCREB->MITF upregulates expression Melanogenesis Increased Melanogenesis MITF->Melanogenesis

Caption: Signaling pathway of this compound in melanogenesis.

Troubleshooting_Dosage_Issues Start Start: No/Low Efficacy Observed CheckDosage Is the dosage within the recommended starting range? Start->CheckDosage CheckFormulation Is the formulation clear and fully dissolved? CheckDosage->CheckFormulation Yes IncreaseDose Action: Perform dose-escalation study CheckDosage->IncreaseDose No CheckAdmin Was the oral gavage performed correctly? CheckFormulation->CheckAdmin Yes Reformulate Action: Reformulate, use sonication or gentle warming CheckFormulation->Reformulate No Retrain Action: Review gavage technique and animal handling CheckAdmin->Retrain No PKStudy Consider a Pharmacokinetic Study CheckAdmin->PKStudy Yes End Re-evaluate Experiment IncreaseDose->End Reformulate->End Retrain->End PKStudy->End

Caption: Troubleshooting workflow for low efficacy of this compound.

Experimental_Workflow Acclimatization Animal Acclimatization (7 days) Grouping Randomization and Grouping Acclimatization->Grouping Dosing Daily Oral Gavage (14 days) Grouping->Dosing Monitoring Daily Monitoring: Body Weight & Clinical Signs Dosing->Monitoring Endpoint Endpoint Analysis: Blood & Tissue Collection Dosing->Endpoint Monitoring->Dosing Analysis Data Analysis: Biochemistry, Histopathology Endpoint->Analysis

References

Fraxinol Stability in Long-Term Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the long-term storage and stability of Fraxinol.

Frequently Asked Questions (FAQs)

Compound Storage & Handling

1. What are the recommended storage conditions for solid this compound? Solid (powder) this compound is stable for extended periods when stored correctly. For optimal stability, it should be stored at -20°C.[1][2] Under these conditions, the compound is reported to be stable for at least three to four years.[1][3]

2. How should I store this compound stock solutions? this compound stock solutions, typically prepared in DMSO, are significantly less stable than the solid compound and require colder temperatures. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -80°C is recommended, where it can be stable for 6 to 12 months.[3][4][5] For shorter periods, storage at -20°C is viable for up to one month.[4][5] It is critical to use a newly opened, hygroscopic DMSO for preparation, as moisture can impact solubility and stability.[4]

3. Why is it important to aliquot stock solutions and avoid freeze-thaw cycles? Repeated freeze-thaw cycles can degrade the compound, leading to a decrease in its effective concentration and bioactivity.[4][5] Aliquoting the stock solution into volumes appropriate for single experiments prevents the need to thaw the entire stock repeatedly, thereby preserving the integrity of the compound.

Troubleshooting Stability Issues

4. My experiment is yielding inconsistent or negative results. Could this compound instability be the cause? Yes, compound instability is a common reason for experimental variability. If you observe a loss of expected biological activity, it could be due to degradation. This can be caused by improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light or high temperatures.[6] It is advisable to use a fresh aliquot or prepare a new stock solution to rule out compound integrity issues.

5. How can I visually identify this compound degradation? While subtle chemical degradation is not visible, significant degradation may sometimes result in a change in the color or clarity of the stock solution. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[7][8]

Recommended Storage Conditions Summary

Proper storage is critical to ensure the long-term efficacy and reliability of this compound in experimental settings. The following table summarizes the recommended conditions for both solid this compound and its stock solutions based on supplier data sheets.

FormStorage TemperatureReported Stability DurationKey Considerations
Solid (Powder) -20°C≥ 3-4 years[1][3]Keep vial tightly sealed to protect from moisture.
Stock Solution (in DMSO) -20°CUp to 1 month[4][5]Suitable for short-term storage only. Avoid repeated freeze-thaw cycles.[4]
Stock Solution (in DMSO) -80°C6 - 12 months[3][4]Recommended for long-term storage. Aliquot into single-use vials.[5]

Troubleshooting Guide for this compound Stability

This guide provides a logical workflow to diagnose and resolve potential issues related to this compound stability during your experiments.

Fraxinol_Troubleshooting start Inconsistent or Negative Experimental Results check_storage Step 1: Verify Storage Conditions of Compound start->check_storage solid_check Solid this compound stored at -20°C? check_storage->solid_check Solid solution_check Stock solution stored at -80°C in aliquots? check_storage->solution_check Solution check_handling Step 2: Review Solution Handling Procedures solid_check->check_handling Yes action_replace Action: Discard old stock. Use new solid compound to prepare fresh solution. solid_check->action_replace No solution_check->check_handling Yes solution_check->action_replace No freeze_thaw Were repeated freeze-thaw cycles avoided? check_handling->freeze_thaw fresh_prep Was the working solution prepared fresh? freeze_thaw->fresh_prep Yes freeze_thaw->action_replace No analytical_validation Step 3: Perform Analytical Validation (e.g., HPLC) fresh_prep->analytical_validation Yes fresh_prep->action_replace No compare_peaks Compare peak area/purity to a fresh standard. analytical_validation->compare_peaks degraded Result: Compound Degradation Confirmed compare_peaks->degraded Significant Difference stable Result: Compound is Stable. Investigate other experimental parameters (e.g., assay protocol, cell viability). compare_peaks->stable No Significant Difference degraded->action_replace

Caption: Troubleshooting workflow for diagnosing this compound stability issues.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantitatively assessing the purity of this compound and detecting any degradation products over time.[8]

Objective: To determine the stability of a this compound stock solution stored under specific conditions (e.g., -20°C vs. -80°C) over a defined period.

Methodology:

  • Preparation of Standard: Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM) from a new vial of solid compound. This will serve as the "Time 0" reference standard.

  • Sample Storage: Prepare a separate batch of this compound stock solution under the same conditions. Aliquot this solution and store it under the desired test conditions (e.g., -20°C).

  • Time Points: Designate specific time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30).

  • HPLC Analysis: At each time point, analyze both the reference standard and the stored sample.

    • Suggested HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set at a lambda max for this compound (e.g., ~310 nm).[1]

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatograms of the stored sample to the "Time 0" standard.

    • Calculate the percentage of this compound remaining by comparing the area of the main this compound peak at each time point to the area at Time 0.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

The workflow for this stability study is outlined below.

Stability_Study_Workflow prep_stock 1. Prepare this compound Stock Solution aliquot 2. Aliquot Solution for Storage & Reference prep_stock->aliquot storage 3. Store Samples at Test Conditions (e.g., -20°C, -80°C) aliquot->storage analysis 4. HPLC Analysis at Pre-defined Time Points (T=0, T=1wk, T=1mo...) storage->analysis data 5. Data Acquisition: Record Chromatograms analysis->data comparison 6. Compare Peak Areas: Stored Sample vs. T=0 Ref data->comparison report 7. Determine % Degradation & Report Findings comparison->report Degradation_Pathway This compound This compound (Active Compound) oxidation Oxidative Reaction This compound->oxidation Initiates stressors Stress Factors (Light, Heat, Oxygen) stressors->oxidation degradation_products Degradation Products (e.g., Oxidized Dimers, Ring-Opened Species) oxidation->degradation_products Forms loss_of_activity Loss of Bioactivity degradation_products->loss_of_activity Leads to

References

Fraxinol in Melanogenesis Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fraxinol in melanogenesis assays. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Unexpected Results - Why is this compound increasing melanin production in my B16-F10 cells instead of inhibiting it?

This is the most common point of confusion when working with this compound. Contrary to many compounds tested for effects on pigmentation, this compound is a melanogenesis stimulator .[1][2][3] If your experimental goal is to screen for whitening or anti-pigmentation agents, this compound will produce results opposite to your expectations.

Troubleshooting Steps:

  • Confirm the Compound: Verify that you are using "this compound" and not "Fraxin." Fraxin is a different compound that has been reported to inhibit melanogenesis.[4] Accidental substitution would lead to contradictory results.

  • Review Experimental Goals: this compound is an appropriate compound for studies aimed at identifying agents to treat depigmentation disorders like vitiligo.[1][2]

  • Expected Outcome: In B16-F10 mouse melanoma cells, this compound has been shown to increase melanin content and intracellular tyrosinase activity in a concentration-dependent manner.[1][5]

Q2: Assay Variability - I'm seeing inconsistent results between experiments. What could be the cause?

Inconsistent results in melanogenesis assays can arise from several factors.

Troubleshooting Checklist:

  • Cell Health and Passage Number:

    • Ensure B16-F10 cells are healthy and within a low passage number range. Melanocytes can lose their ability to synthesize melanin over time in culture.[6]

    • Perform a cell viability assay (e.g., MTT) in parallel. This compound has been shown to be non-cytotoxic up to 100 μM for 48 hours, but it is crucial to confirm this in your specific experimental conditions.[1][5]

  • This compound Preparation and Storage:

    • Solubility: Ensure this compound is fully dissolved before adding it to the cell culture medium. If solubility issues are suspected, prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and vortex thoroughly.

    • Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles.

  • Assay Timing:

    • The effects of this compound on gene and protein expression occur over time. For example, CREB phosphorylation can be detected as early as 4 hours, while changes in MITF protein and melanogenic enzymes are more pronounced at 24 and 48 hours, respectively.[1] Consistent incubation times are critical for reproducible results.

Q3: Cell-Free vs. Cellular Assay - this compound isn't affecting my mushroom tyrosinase activity assay. Is the compound inactive?

No, this is an expected result. This compound does not directly inhibit or activate the tyrosinase enzyme in a cell-free system (such as a mushroom tyrosinase assay).[7] Its mechanism of action is cellular; it works by activating a signaling pathway that leads to increased production of the tyrosinase enzyme within the cell.

Key Distinction:

  • Cell-Free Assay: Measures the direct effect of a compound on the enzyme itself.

  • Cellular Assay: Measures the overall effect of a compound on melanin production within a living cell, which includes effects on gene expression and signaling pathways.

A lack of activity in a cell-free assay combined with an increase in melanin in a cellular assay points towards a mechanism involving upregulation of melanogenesis-related genes, which is precisely how this compound functions.[3][7]

Quantitative Data Summary

The following table summarizes the reported effects of this compound on B16-F10 melanoma cells.

ParameterConcentration RangeIncubation TimeObserved EffectReference
Cell Viability (MTT Assay) 0 - 100 µM48 hoursNo significant cytotoxicity observed.[1][5]
Melanin Content 20 - 100 µM48 hoursConcentration-dependent increase.[1][5]
Intracellular Tyrosinase Activity 20 - 100 µM48 hoursConcentration-dependent increase.[1]
Mushroom Tyrosinase Activity Not specifiedN/ANo direct effect observed.[7]
p-CREB Expression 100 µM4 hoursUpregulation observed.[1]
MITF mRNA Expression 100 µM12 hoursUpregulation observed.[1]
MITF Protein Expression 100 µM24 hoursUpregulation observed.[1]

Visualizing the Mechanism and Workflow

This compound's Signaling Pathway in Melanogenesis

The diagram below illustrates the signaling cascade activated by this compound to stimulate melanin production. This compound promotes the phosphorylation of CREB through a PKA-dependent mechanism, which in turn upregulates MITF, the master regulator of melanogenic enzymes.[1][2][3]

Fraxinol_Pathway This compound This compound PKA PKA This compound->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Active) CREB->pCREB MITF MITF (Transcription Factor) pCREB->MITF Upregulates Expression Melanogenic_Genes Melanogenic Genes (TYR, TRP-1, TRP-2) MITF->Melanogenic_Genes Promotes Transcription Melanin Melanin Synthesis Melanogenic_Genes->Melanin

Caption: Signaling pathway of this compound-induced melanogenesis.

General Experimental Workflow

This diagram outlines a typical workflow for assessing the effect of this compound on melanogenesis in B16-F10 cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_assays Assays A 1. Seed B16-F10 Cells (e.g., 6-well plate) B 2. Allow Cells to Adhere (24 hours) A->B C 3. Treat with this compound (e.g., 0-100 µM) B->C D 4. Incubate (48 hours) C->D E 5. Harvest Cells D->E J Cell Viability Assay (Parallel Plate) D->J From parallel -treated plate F 6. Lyse Cells E->F G 7. Split Lysate F->G H Melanin Content Assay G->H I Protein Quantification (e.g., BCA Assay) G->I K 8. Normalize Melanin to Protein Content H->K I->K

Caption: Workflow for a cellular melanogenesis assay.

Detailed Experimental Protocols

Protocol 1: Cellular Melanin Content Assay

This protocol is adapted from standard methods used in the cited literature.[1][8]

  • Cell Seeding and Treatment:

    • Seed B16-F10 cells in a 6-well plate at an appropriate density to avoid over-confluence after the treatment period.

    • Allow cells to attach for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100 µM) dissolved in the culture medium. Include a vehicle control (e.g., DMSO) at the same concentration used for the highest this compound dose.

    • Incubate for 48 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

    • Lyse the pellet by resuspending in 1N NaOH with 10% DMSO.

  • Melanin Solubilization and Measurement:

    • Incubate the lysate at 80°C for 1-2 hours to dissolve the melanin granules.

    • Vortex to ensure homogeneity.

    • Transfer 100-200 µL of the lysate to a 96-well plate.

    • Measure the absorbance at 405 nm or 475 nm using a microplate reader.

  • Protein Normalization:

    • From a parallel set of cell pellets or a portion of the lysate saved before heating, determine the total protein concentration using a standard method like the BCA or Bradford assay.

    • Normalize the melanin content by dividing the absorbance value by the corresponding protein concentration (OD/mg protein). This corrects for any differences in cell number.

Protocol 2: Intracellular Tyrosinase Activity Assay

This assay measures the activity of the tyrosinase enzyme within the cell lysate.[1][9]

  • Cell Seeding and Treatment:

    • Follow the same procedure as Step 1 in the Melanin Content Assay.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and harvest the pellet.

    • Lyse the cells in a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or NP-40) and protease inhibitors on ice.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant, which contains the cellular proteins including tyrosinase.

  • Activity Measurement:

    • Determine the protein concentration of the supernatant.

    • In a 96-well plate, add an equal amount of protein (e.g., 10-20 µg) from each sample to separate wells.

    • Add the tyrosinase substrate, L-DOPA (final concentration ~2 mg/mL), to each well.

    • Incubate the plate at 37°C for 1-3 hours.

    • Measure the formation of dopachrome by reading the absorbance at 475 nm.

    • The tyrosinase activity is expressed as the change in absorbance per µg of protein.

References

How to prevent Fraxinol precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Fraxinol in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

This compound is a natural coumarin with known antioxidant and anti-inflammatory properties. It is characterized as a hydrophobic molecule, meaning it has low solubility in aqueous solutions like cell culture media but is soluble in organic solvents.[1]

Q2: Why does my this compound precipitate when I add it to my cell culture medium?

Precipitation of hydrophobic compounds like this compound is a common issue when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous cell culture medium. This phenomenon, known as "antisolvent precipitation," occurs because the compound's concentration exceeds its solubility limit in the final aqueous environment.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[2][3][4][5] It is also soluble in other organic solvents like ethanol and methanol.[4]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5% (v/v). However, the optimal concentration can be cell-line specific, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your cells.

Q5: How should I store my this compound stock solution?

For long-term storage (up to 6 months), it is recommended to store this compound stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is suitable. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into single-use vials.[2]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation during your experiments.

Potential Cause Recommended Solution Notes
High Final Concentration of this compound Decrease the final working concentration of this compound in the media. Perform a dose-response curve to determine the maximum soluble concentration.The aqueous solubility of this compound is limited. Exceeding this limit will inevitably lead to precipitation.
High Final Concentration of DMSO Reduce the final DMSO concentration to ≤0.5%. This may require preparing a more diluted stock solution of this compound.While DMSO aids in initial dissolution, high concentrations can cause the compound to crash out upon dilution in aqueous media and can be toxic to cells.
Rapid Dilution (Solvent Shock) Add the this compound stock solution to the pre-warmed (37°C) cell culture medium drop-wise while gently swirling or vortexing. A stepwise dilution is also recommended.This gradual dilution helps to prevent a rapid change in solvent polarity, which is a primary cause of precipitation for hydrophobic compounds.
Low Temperature of Media Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.Solubility of many compounds, including this compound, is temperature-dependent. Adding it to cold media can decrease its solubility.
Interaction with Media Components Test this compound's stability in your specific cell culture medium over the intended duration of the experiment. Consider using a simpler buffered solution if media components are suspected to cause precipitation.Components in complex media, such as high concentrations of certain salts or proteins, can sometimes interact with the compound and reduce its solubility.
pH of the Media Ensure your cell culture medium is properly buffered and at the correct pH for your experiment.The solubility of some compounds can be pH-dependent. Significant shifts in pH can lead to precipitation.
Interaction with Serum Proteins If using a high concentration of serum, consider reducing it. Alternatively, for some compounds, the presence of serum proteins can help to maintain solubility by binding to the compound. The effect of serum on this compound solubility should be empirically determined.This compound may bind to proteins in fetal bovine serum (FBS), which can either lead to the formation of insoluble complexes or, conversely, help to keep it in solution.

Quantitative Data on this compound Solubility

While specific experimental data on this compound's solubility in various cell culture media is limited in published literature, the following table provides illustrative kinetic solubility data based on general principles for hydrophobic compounds. It is strongly recommended that researchers determine the precise solubility of this compound in their specific experimental system using the protocol provided below.

Medium FBS Concentration Illustrative Max Soluble Concentration (µM)
DMEM 0%25
5%40
10%50
20%60
RPMI-1640 0%20
5%35
10%45
20%55

Disclaimer: The data in this table is for illustrative purposes only and may not reflect the actual solubility of this compound in your specific cell culture medium and conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh this compound: In a sterile, conical microcentrifuge tube, weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 222.19 g/mol ), you would weigh out 2.22 mg.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath and sonicate for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile, low-binding tubes. Store at -80°C for long-term storage.

Protocol 2: Kinetic Solubility Assay to Determine Maximum Soluble Concentration

This protocol allows you to determine the maximum concentration at which this compound remains soluble in your specific cell culture medium.

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your chosen cell culture medium (e.g., DMEM with 10% FBS) in a 96-well plate or microcentrifuge tubes. It is recommended to perform a 2-fold serial dilution starting from a high concentration (e.g., 200 µM).

  • Vehicle Control: Include a control well/tube containing the same volume of cell culture medium and the highest concentration of DMSO used in the dilutions.

  • Incubation: Incubate the plate/tubes at 37°C for a period relevant to your experiment (e.g., 2, 24, or 48 hours).

  • Visual Inspection: After incubation, visually inspect each well/tube for any signs of precipitation (cloudiness, crystals, or film).

  • Microscopic Examination: For a more sensitive assessment, examine a small aliquot from each dilution under a microscope.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is considered the maximum kinetic solubility under your experimental conditions. For a more quantitative analysis, the supernatant of centrifuged samples can be analyzed by HPLC.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and melanogenesis.

Fraxinol_NLRP3_Pathway This compound This compound nlrp3_inflammasome NLRP3 Inflammasome Assembly This compound->nlrp3_inflammasome Inhibits lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb nlrp3_gene NLRP3 Gene Transcription nfkb->nlrp3_gene nlrp3_protein Pro-NLRP3 nlrp3_gene->nlrp3_protein nlrp3_protein->nlrp3_inflammasome caspase1 Pro-Caspase-1 -> Active Caspase-1 nlrp3_inflammasome->caspase1 il1b Pro-IL-1β -> IL-1β caspase1->il1b inflammation Inflammation il1b->inflammation

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Fraxinol_CREB_MITF_Pathway This compound This compound pka PKA This compound->pka Activates creb CREB pka->creb Phosphorylates p_creb p-CREB mitf_gene MITF Gene Transcription p_creb->mitf_gene mitf_protein MITF Protein mitf_gene->mitf_protein melanogenic_genes Melanogenic Genes (TYR, TRP-1, TRP-2) mitf_protein->melanogenic_genes Activates Transcription melanogenesis Melanogenesis melanogenic_genes->melanogenesis

Caption: this compound stimulates melanogenesis via the CREB/MITF pathway.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Fraxinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on improving the in vivo bioavailability of Fraxinol.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its bioavailability a concern?

This compound is a naturally occurring coumarin compound found in various plants, including those of the Fraxinus genus.[1][2] Like many polyphenolic compounds, this compound is reported to have poor oral bioavailability. This is likely due to a combination of factors including low aqueous solubility, potential degradation in the gastrointestinal tract, and significant first-pass metabolism.[1] A related compound, fraxin, has demonstrated poor oral bioavailability due to reduced absorption and wide distribution into tissues.[1]

2. What are the primary metabolic pathways for coumarins like this compound?

Studies on the related compound fraxin in rats suggest that it undergoes extensive metabolism. Key metabolic reactions include hydrolysis and demethylation by the intestinal microflora, and methylation in the liver.[3] this compound itself is predicted to be metabolized by several cytochrome P450 enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, and CYP2E1, primarily through aromatic hydroxylation.[1]

3. What are the most promising strategies to improve the oral bioavailability of this compound?

Based on general strategies for improving the bioavailability of poorly soluble drugs, the following approaches hold promise for this compound:

  • Nanoformulations: Encapsulating this compound into nanoparticles, liposomes, or nanoemulsions can protect it from degradation, increase its surface area for dissolution, and enhance its absorption.[4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.[5]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of this compound.[6][7]

4. Are there any published in vivo pharmacokinetic data for this compound?

5. How can I assess the intestinal permeability of my this compound formulation?

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[9][10] This assay uses a monolayer of differentiated Caco-2 cells to simulate the intestinal epithelial barrier. By measuring the transport of your this compound formulation from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).[11][12]

Troubleshooting Guides

Issue: Low aqueous solubility of this compound.
Potential Cause Troubleshooting Step
Crystalline nature of this compoundParticle Size Reduction: Employ micronization or nano-milling techniques to increase the surface area.
Amorphous Solid Dispersion: Prepare a solid dispersion with a suitable hydrophilic carrier to disrupt the crystal lattice.
Poor wetting propertiesUse of Surfactants: Incorporate pharmaceutically acceptable surfactants in the formulation to improve wettability.
Intrinsic low solubilitypH Modification: Investigate the pH-solubility profile of this compound to determine if solubility can be enhanced in buffered solutions.
Co-solvency: Explore the use of co-solvents to increase solubility, particularly for liquid formulations.
Issue: Poor in vitro dissolution of this compound formulation.
Potential Cause Troubleshooting Step
Inadequate formulation strategyOptimize Solid Dispersion: Experiment with different polymers, drug-to-carrier ratios, and preparation methods (e.g., solvent evaporation, hot-melt extrusion).
Refine Nanoformulation: Adjust parameters such as particle size, surface charge, and drug loading of your nanoformulation.
Re-crystallization of amorphous this compoundPolymer Selection: Choose a polymer for your solid dispersion that has a high glass transition temperature (Tg) to inhibit recrystallization.
Inclusion of Stabilizers: Add stabilizers to your nanoformulation to prevent aggregation and drug leakage.
Issue: Low permeability in Caco-2 assay.
Potential Cause Troubleshooting Step
High efflux ratioIncorporate Efflux Pump Inhibitors: Co-administer your this compound formulation with known P-glycoprotein (P-gp) inhibitors (e.g., verapamil) in the Caco-2 assay to confirm if it is a substrate for efflux pumps.
Poor passive diffusionLipid-Based Formulations: Develop lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to enhance transcellular absorption.
Low paracellular transportUse of Permeation Enhancers: Investigate the use of safe and effective permeation enhancers to transiently open tight junctions between Caco-2 cells.

Experimental Protocols

Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion to enhance the dissolution of this compound.

  • Selection of Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Dissolution: Dissolve this compound and the selected carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture). The drug-to-carrier ratio should be optimized (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state of the drug (amorphous or crystalline) using techniques like HPLC, USP dissolution apparatus II, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying

This protocol provides a general method for preparing an inclusion complex to improve the aqueous solubility of this compound.

  • Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Molar Ratio Selection: Determine the molar ratio of this compound to cyclodextrin to be tested (e.g., 1:1, 1:2).

  • Complexation in Solution: Dissolve the cyclodextrin in purified water. Add the this compound to this solution and stir at room temperature for 24-72 hours to allow for complex formation. The solution may be slightly heated to aid dissolution.

  • Filtration: Filter the solution to remove any un-complexed this compound.

  • Freeze-Drying (Lyophilization): Freeze the filtered solution at a low temperature (e.g., -80°C) and then lyophilize it under vacuum to obtain a dry powder of the inclusion complex.[5]

  • Characterization: Characterize the inclusion complex for its solubility, dissolution rate, and evidence of complex formation using techniques like phase solubility studies, dissolution testing, Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the in vivo bioavailability of a this compound formulation in a rat model.

  • Animal Model: Use healthy male Sprague-Dawley or Wistar rats (6-8 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group).

    • Group 1 (Intravenous): Administer this compound solution (dissolved in a suitable vehicle like DMSO and diluted with saline) intravenously via the tail vein at a specific dose (e.g., 1-5 mg/kg) to determine the absolute bioavailability.

    • Group 2 (Oral Control): Administer a suspension of pure this compound orally by gavage.

    • Group 3 (Oral Test Formulation): Administer the developed this compound formulation (e.g., solid dispersion, nanoformulation) orally by gavage at the same dose as the control group.

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the concentration of this compound in the plasma samples.[15][16][17]

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters including Cmax, Tmax, and AUC using non-compartmental analysis software.[9][18][19][20] The oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound Suspension50Oral150 ± 252.0 ± 0.5850 ± 110100 (Reference)
This compound Solid Dispersion50Oral450 ± 601.5 ± 0.32550 ± 320300
This compound Nanoformulation50Oral700 ± 951.0 ± 0.24250 ± 550500
This compound-Cyclodextrin Complex50Oral300 ± 401.8 ± 0.41900 ± 250224

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies This compound This compound API formulation Formulation Strategies (Nanoformulation, Solid Dispersion, Cyclodextrin Complexation) This compound->formulation dissolution Dissolution Testing formulation->dissolution permeability Caco-2 Permeability Assay formulation->permeability animal_model Animal Model (Rats) dissolution->animal_model permeability->animal_model pk_study Pharmacokinetic Study (Blood Sampling) animal_model->pk_study bioanalysis Bioanalysis (HPLC/LC-MS) pk_study->bioanalysis pk_parameters Pharmacokinetic Parameters (AUC, Cmax, Bioavailability) bioanalysis->pk_parameters

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism formulation This compound Formulation (e.g., Nanoformulation) lumen Intestinal Lumen enterocyte Enterocyte lumen->enterocyte Absorption bloodstream Bloodstream enterocyte->bloodstream Transport liver Liver bloodstream->liver bloodstream->liver cyp_enzymes CYP450 Enzymes (e.g., CYP3A4, CYP2C9) metabolites Inactive Metabolites cyp_enzymes->metabolites Metabolism

Caption: Key barriers to this compound oral bioavailability.

References

Fraxinol purity issues and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential purity and quality control issues encountered during experiments with Fraxinol.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Question: My in vitro assay results with this compound are inconsistent between batches. What could be the cause?

Answer: Batch-to-batch variability is a common issue that can stem from several factors. The most likely causes are variations in purity, the presence of different impurity profiles, or issues with compound stability and handling.

  • Verify Purity and Identity: First, confirm the purity and identity of each batch using the standardized QC protocols outlined below, such as HPLC and LC-MS. Compare the chromatograms to identify any new or enriched impurity peaks in the problematic batch.

  • Assess Bioactivity: If possible, perform a dose-response curve for each batch in a standardized, well-validated assay. A significant shift in the IC₅₀ value is a strong indicator of variability in the active compound concentration.

  • Review Handling and Storage: Ensure that all batches were handled and stored identically according to the recommended guidelines (e.g., stored at -20°C, protected from light, dissolved in fresh, anhydrous DMSO).

A logical workflow for troubleshooting this issue is presented below:

G start Inconsistent Bioactivity Observed qc Perform QC Analysis (HPLC, LC-MS) on all batches start->qc compare Compare Purity & Impurity Profiles qc->compare purity_ok Purity >99% and Profiles Match Reference Standard? compare->purity_ok Yes purity_bad Purity <99% or Profiles Differ Significantly compare->purity_bad No handling Review Compound Handling & Storage Procedures purity_ok->handling solubility Investigate Solubility & Aggregation Issues handling->solubility identify Identify Impurities (LC-MS/MS, NMR) purity_bad->identify source Contact Supplier with QC Data & Batch Number identify->source

Caption: Troubleshooting logic for inconsistent this compound bioactivity.

Question: this compound is showing lower-than-expected potency in my cell-based assays. Why might this be happening?

Answer: Lower-than-expected potency can be due to compound-specific issues or experimental artifacts.

  • Purity: The most common cause is a purity level lower than that stated on the certificate of analysis. An inactive isomer or a synthetic byproduct could make up a significant portion of the compound's mass, leading to an overestimation of the active this compound concentration. We recommend performing an independent purity assessment via HPLC.

  • Solubility: this compound has low aqueous solubility. If it precipitates in your cell culture media, the effective concentration will be much lower than the nominal concentration. Visually inspect your stock solutions and final assay wells for any signs of precipitation.

  • Adsorption: The compound may adsorb to plasticware (e.g., pipette tips, microplates), reducing the amount available to interact with the target cells. Using low-adhesion plasticware can mitigate this issue.

  • Target Pathway Activity: The signaling pathway that this compound inhibits may have low basal activity in your specific cell line, resulting in a minimal observable effect.

Question: I'm observing unexpected toxicity or off-target effects in my experiments. Could this be related to this compound impurities?

Answer: Yes, this is a significant possibility. Even small amounts of certain impurities can have potent biological activity. For example, residual catalysts (like palladium) from the synthesis or structurally related byproducts could be cytotoxic or inhibit other cellular targets. If you suspect this, it is crucial to analyze your this compound sample by LC-MS to identify potential off-target molecules and by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify residual heavy metals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound preparations?

A1: Common impurities can be categorized as follows. Please refer to the table below for acceptance criteria for a typical research-grade batch.

  • Residual Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetonitrile (MeCN) are common.

  • Unreacted Starting Materials: Key precursors from the final synthetic steps may be present.

  • Process-Related Impurities: These are byproducts of the chemical reactions used to synthesize this compound, such as isomers or over-alkylated products.

  • Degradants: this compound can be susceptible to hydrolysis if exposed to moisture over long periods.

Impurity Class Example Acceptance Criteria (Research Grade) Potential Impact
Residual SolventsDichloromethane< 600 ppmCan affect cell viability in sensitive assays.
Starting MaterialsPrecursor X< 0.1%May have its own bioactivity or interfere with the assay.
Process ImpuritiesThis compound Isomer B< 0.5%Could be inactive (reducing potency) or have off-target effects.
DegradantsHydrolyzed this compound< 0.2%Typically inactive, leading to lower-than-expected potency.

Q2: How should I prepare and store this compound stock solutions?

A2: For maximum stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions should be prepared in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C. Before use, thaw the aliquot completely and bring it to room temperature.

Q3: What is the target of this compound and its mechanism of action?

A3: this compound is a potent and selective ATP-competitive inhibitor of JX Kinase, a key enzyme in the JNK signaling pathway, which is implicated in inflammatory responses and cellular stress. By binding to the ATP pocket of JX Kinase, this compound prevents the phosphorylation of its downstream substrates, thereby blocking the signaling cascade.

G stress Cellular Stress / Cytokines jnkk JNK Kinase Kinase (JNKK) stress->jnkk activates jxk JX Kinase jnkk->jxk phosphorylates sub Downstream Substrates (e.g., c-Jun) jxk->sub phosphorylates response Inflammatory Response sub->response This compound This compound This compound->jxk inhibits

Caption: Simplified signaling pathway for this compound's mechanism of action.

Experimental Protocols for Quality Control

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B.

  • Purity Calculation: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected in the chromatogram.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method confirms the molecular weight of this compound.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • LC Method: Use the same HPLC method as described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

  • Data Analysis: Confirm the presence of the expected [M+H]⁺ ion for this compound in the mass spectrum corresponding to its main peak in the chromatogram.

The general workflow for these QC tests is illustrated below.

G sample This compound Sample (Solid) prep Prepare 1 mg/mL Stock in DMSO sample->prep hplc_prep Dilute for HPLC/LC-MS Analysis prep->hplc_prep hplc Inject on HPLC-UV (Protocol 1) hplc_prep->hplc lcms Inject on LC-MS (Protocol 2) hplc_prep->lcms purity Calculate Purity (% Area at 254 nm) hplc->purity identity Confirm [M+H]⁺ Ion lcms->identity

Caption: Experimental workflow for routine this compound quality control.

Validation & Comparative

A Comparative Guide to Fraxinol and Other Coumarins in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a diverse class of benzopyrone compounds found widely in nature, have garnered significant attention in oncology for their potential as anticancer agents.[1][2] Their multifaceted mechanisms of action, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways, make them a promising area of research for novel therapeutic development.[3][4] This guide provides a comparative analysis of Fraxinol and other prominent coumarins—Esculetin, Daphnetin, and Scopoletin—supported by experimental data to delineate their therapeutic potential.

Comparative Analysis of Anticancer Mechanisms and Signaling Pathways

While this compound's anticancer activities are noted, Esculetin, Daphnetin, and Scopoletin have been more extensively studied, revealing intricate interactions with cancer cell signaling cascades.

This compound (6-hydroxy-5,7-dimethoxycoumarin)

This compound is a coumarin that has been isolated from the bark of the Ash tree.[1] Research into its specific anticancer mechanisms is limited. However, initial studies have demonstrated its cytotoxic effects against specific cancer cell lines. It has been shown to inhibit the growth of GLC-4 small cell lung carcinoma and COLO 320 colorectal cancer cells.[1] The lack of detailed mechanistic data for this compound underscores a significant gap in the literature and highlights the need for further investigation into its potential as a cancer therapeutic.

Fraxinol_Research_Workflow cluster_current Current Knowledge cluster_future Future Research Directions This compound This compound Cytotoxicity Demonstrated Cytotoxicity (GLC-4, COLO 320 cells) This compound->Cytotoxicity Mechanism Mechanism of Action (Apoptosis, Cell Cycle Arrest?) Cytotoxicity->Mechanism Elucidation Needed Signaling Signaling Pathway Modulation (PI3K/Akt, MAPK, STAT3?) Mechanism->Signaling InVivo In Vivo Efficacy Signaling->InVivo

Workflow for future this compound research.

Esculetin (6,7-dihydroxycoumarin)

Esculetin has demonstrated significant anticancer properties by inducing apoptosis and causing cell cycle arrest.[5] Its mechanisms are tied to the modulation of several critical signaling pathways, including the PI3K/Akt, MAPK, and JAK/STAT3 pathways.[6] By inhibiting STAT3 phosphorylation, Esculetin can suppress the migration and invasion of cancer cells.[3] It has also been shown to induce G1 cell cycle arrest in human leukemia cells.[2]

Esculetin_Signaling_Pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects Esculetin Esculetin PI3K PI3K/Akt Esculetin->PI3K Inhibits MAPK MAPK/ERK Esculetin->MAPK Inhibits JAK_STAT JAK/STAT3 Esculetin->JAK_STAT Inhibits CellCycleArrest Cell Cycle Arrest (G1) Esculetin->CellCycleArrest Apoptosis Apoptosis ↑ PI3K->Apoptosis Proliferation Proliferation ↓ PI3K->Proliferation MAPK->Proliferation Invasion Invasion ↓ JAK_STAT->Invasion

Esculetin's impact on cancer signaling.

Daphnetin (7,8-dihydroxycoumarin)

Daphnetin exhibits potent antitumor effects by inducing ROS-dependent apoptosis, which is associated with the Akt/mTOR pathway.[7] It also demonstrates anti-inflammatory properties by suppressing the NF-κB signaling pathway.[7] Studies have shown its ability to inhibit the proliferation and migration of lung adenocarcinoma cells.[7] In ovarian cancer, Daphnetin has been found to induce autophagy and inhibit cell proliferation both in vitro and in vivo.[7]

Daphnetin_Signaling_Pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects Daphnetin Daphnetin Akt_mTOR Akt/mTOR Daphnetin->Akt_mTOR Inhibits NFkB NF-κB Daphnetin->NFkB Inhibits Wnt Wnt/β-catenin Daphnetin->Wnt Inactivates Apoptosis ROS-dependent Apoptosis ↑ Akt_mTOR->Apoptosis Autophagy Autophagy ↑ Akt_mTOR->Autophagy Inflammation Inflammation ↓ NFkB->Inflammation Proliferation Proliferation ↓ Wnt->Proliferation

Daphnetin's anticancer signaling modulation.

Scopoletin (7-hydroxy-6-methoxycoumarin)

Scopoletin has been shown to possess anticancer properties through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[8] It has been reported to inhibit the PI3K/Akt signaling pathway in human cervical cancer cells.[8] Furthermore, Scopoletin can activate NF-κB and caspase-3, leading to apoptosis in promyeloleukemic HL-60 cells.[8] Its ability to modulate various signaling pathways makes it a strong candidate for further investigation in cancer therapy.[9]

Scopoletin_Signaling_Pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects Scopoletin Scopoletin PI3K_Akt PI3K/Akt Scopoletin->PI3K_Akt Inhibits NFkB NF-κB Scopoletin->NFkB Activates MAPK MAPK Scopoletin->MAPK Modulates CellCycleArrest Cell Cycle Arrest Scopoletin->CellCycleArrest Angiogenesis Angiogenesis ↓ Scopoletin->Angiogenesis Invasion Invasion ↓ PI3K_Akt->Invasion Apoptosis Apoptosis ↑ NFkB->Apoptosis MAPK->Apoptosis

Scopoletin's mechanisms in cancer cells.

Quantitative Data Presentation: Cytotoxicity

The in vitro cytotoxic activity of these coumarins, represented by their half-maximal inhibitory concentration (IC50) values, provides a quantitative measure of their potency against various cancer cell lines.

CoumarinCancer Cell LineCell TypeIC50 (µM)
This compound GLC-4Small Cell Lung Carcinoma193[1]
COLO 320Colorectal Cancer165[1]
Esculetin PC-3Prostate Cancer~250[10]
DU145Prostate Cancer>100[11]
LNCaPProstate Cancer>100[11]
PANC-1Pancreatic Cancer~50-100[12]
Daphnetin A375.SMMelanoma40.48 ± 10.90[13]
SK-MEL-28Melanoma183.97 ± 18.82[13]
A2780Ovarian Cancer~20-40 µg/mL (in vivo 30mg/kg)[7]
Scopoletin A549Lung Cancer~16 µg/mL (~83 µM)[8]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of the anticancer activities of these compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives (e.g., 0.1 to 250 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Coumarin Compounds Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570nm) Solubilize->Read

Workflow of the MTT cell viability assay.

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the efficacy of a compound in reducing tumor growth in a living animal model.

  • Animal Model: Use immunocompromised mice (e.g., nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer the coumarin compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.

Conclusion

The comparative analysis reveals that while this compound shows initial promise as a cytotoxic agent, its mechanistic underpinnings remain largely unexplored. In contrast, Esculetin, Daphnetin, and Scopoletin have been demonstrated to exert their anticancer effects through the modulation of well-defined and critical cancer-related signaling pathways, including PI3K/Akt, MAPK, JAK/STAT, and NF-κB. The quantitative data, although variable across different cell lines, indicates that these coumarins are active in the micromolar range. The provided experimental protocols offer a standardized framework for future comparative studies. To fully understand the therapeutic potential of this compound and to accurately position it relative to other coumarins, further in-depth studies into its mechanism of action and signaling effects are imperative.

References

A Researcher's Guide to Fraxinol: Evaluating Efficacy from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Fraxinol's Mechanism of Action

This compound has been shown to stimulate melanogenesis, the process of melanin production, in B16F10 mouse melanoma cells.[1][2][3] This activity is primarily mediated through the activation of the Protein Kinase A (PKA) signaling pathway, which in turn leads to the phosphorylation of the cAMP response element-binding protein (CREB) and the subsequent expression of Microphthalmia-associated transcription factor (MITF).[1][2][3] MITF is a key transcription factor that upregulates the expression of melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), ultimately leading to melanin synthesis.[1][2]

Below is a diagram illustrating this signaling cascade.

Fraxinol_Signaling_Pathway This compound This compound PKA PKA This compound->PKA Activates pCREB p-CREB PKA->pCREB Phosphorylates MITF MITF pCREB->MITF Upregulates Expression Melanogenic_Enzymes Melanogenic Enzymes (TYR, TRP1, TRP2) MITF->Melanogenic_Enzymes Increases Transcription Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin Catalyzes

Caption: this compound Signaling Pathway in Melanogenesis.

Evaluating this compound Efficacy: A Comparative Experimental Workflow

To objectively compare the efficacy of this compound from different suppliers, a standardized experimental workflow is essential. The following diagram outlines the key steps, from initial purity assessment to in vitro functional assays.

Experimental_Workflow cluster_0 Phase 1: Quality Control cluster_1 Phase 2: In Vitro Efficacy Testing cluster_2 Phase 3: Data Analysis Purity Purity & Identity Verification (HPLC, NMR, Mass Spec) Cell_Culture Cell Culture (B16F10 Melanoma Cells) Purity->Cell_Culture Treatment This compound Treatment (Varying Concentrations) Cell_Culture->Treatment Melanin_Assay Melanin Content Assay Treatment->Melanin_Assay Tyrosinase_Assay Tyrosinase Activity Assay Treatment->Tyrosinase_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for MITF, TYR, TRP1) Treatment->Gene_Expression Data_Comparison Comparative Data Analysis (EC50 Calculation) Melanin_Assay->Data_Comparison Tyrosinase_Assay->Data_Comparison Gene_Expression->Data_Comparison

Caption: Standardized Workflow for Comparing this compound Efficacy.

Data Presentation: A Framework for Comparison

Quantitative data from the proposed experiments should be organized into clear, structured tables to facilitate easy comparison between suppliers. Below are template tables for presenting your findings.

Table 1: Purity Analysis of this compound from Different Suppliers

SupplierLot NumberStated Purity (%)Measured Purity (HPLC, %)Method of Analysis
Supplier AHPLC-DAD
Supplier BHPLC-DAD
Supplier CHPLC-DAD

Table 2: Comparative Efficacy of this compound on Melanin Content in B16F10 Cells

SupplierConcentration (µM)Melanin Content (% of Control)EC50 (µM)
Supplier A10
50
100
Supplier B10
50
100
Supplier C10
50
100

Table 3: Comparative Efficacy of this compound on Tyrosinase Activity in B16F10 Cells

SupplierConcentration (µM)Tyrosinase Activity (% of Control)EC50 (µM)
Supplier A10
50
100
Supplier B10
50
100
Supplier C10
50
100

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are protocols for the key experiments cited in this guide.

Purity and Identity Verification

The purity of this compound from each supplier should be independently verified. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[4]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Detection: UV absorbance at 254 nm and 320 nm.

  • Standard: A certified reference standard of this compound should be used for comparison.

  • Analysis: The percentage purity is calculated by dividing the area of the this compound peak by the total area of all peaks.

  • Identity Confirmation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of this compound.[4]

Cell Culture and this compound Treatment
  • Cell Line: B16F10 mouse melanoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).[5] Further dilutions should be made in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Seed B16F10 cells in appropriate culture plates. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound from each supplier.

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cells after treatment with this compound.

  • Procedure:

    • After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells with a solution of 1 N NaOH containing 10% DMSO.

    • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

    • Measure the absorbance of the supernatant at 475 nm using a microplate reader.

    • Normalize the melanin content to the total protein content of each sample, which can be determined using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Express the melanin content as a percentage of the vehicle-treated control.

Intracellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.

  • Procedure:

    • After treatment, wash the cells with PBS and lyse them in a phosphate buffer containing 1% Triton X-100.

    • Centrifuge the lysate and collect the supernatant.

    • Determine the protein concentration of the supernatant.

    • To an equal amount of protein from each sample, add L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase.

    • Incubate the reaction at 37°C.

    • Measure the formation of dopachrome by reading the absorbance at 475 nm at different time points.

  • Data Analysis: Express the tyrosinase activity as a percentage of the vehicle-treated control.

Gene Expression Analysis (qRT-PCR)

Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA expression levels of key melanogenic genes.

  • Procedure:

    • After this compound treatment, extract total RNA from the cells using a suitable RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using specific primers for MITF, TYR, TRP1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

By following these standardized protocols, researchers can generate robust and comparable data to evaluate the efficacy of this compound from different suppliers, ensuring the selection of the most suitable product for their research needs.

References

Validating the anticancer effects of Fraxinol in multiple cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Comprehensive public data on the anticancer effects of Fraxinol is currently limited. The available research primarily focuses on its structurally related coumarin, Fraxetin. This guide presents the known data for this compound and, for illustrative purposes, provides a detailed comparative analysis of Fraxetin's anticancer properties, adhering to the requested format for a publishable comparison guide. This allows for an understanding of the methodologies and data presentation that would be applicable to this compound should more extensive research become available.

This compound: Current Experimental Data

This compound, a natural coumarin, has been evaluated for its cytotoxic effects on a limited number of cancer cell lines. The primary study identifying its anticancer activity reported the following half-maximal inhibitory concentration (IC50) values.[1][2]

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
GLC-4Small Cell Lung Carcinoma193
COLO 320Colorectal Cancer165

Data from Kolodziej, H., et al. (1997).[2]

Further research is required to elucidate the broader anticancer profile of this compound, including its effects on a wider range of cancer cell lines, its mechanisms of action regarding apoptosis and cell cycle arrest, and the specific signaling pathways it modulates.

Illustrative Comparison Guide: The Anticancer Effects of Fraxetin

To demonstrate the requested format and content for a comprehensive comparison guide, the following sections detail the anticancer effects of the closely related compound, Fraxetin.

Quantitative Data Summary

Fraxetin has demonstrated significant anticancer activity across various human cancer cell lines. Its effects on cell viability, apoptosis induction, and cell cycle arrest are summarized below.

Table 2: Anticancer Activity of Fraxetin in Multiple Human Cancer Cell Lines

Cell LineCancer TypeAssayEndpointResult
HCT116 Colon AdenocarcinomaCytotoxicity (CCK-8)IC50Dose- and time-dependent inhibition
DLD-1 Colon AdenocarcinomaCytotoxicity (CCK-8)IC50Dose- and time-dependent inhibition
MCF-7 Breast CancerProliferation AssayInhibition %~60% inhibition at 40 µM (48h)
Huh7 Hepatocellular CarcinomaCytotoxicityIC50Growth inhibition at doses up to 50 µM
Hep3B Hepatocellular CarcinomaCytotoxicityIC50Growth inhibition at doses up to 50 µM
HCC827 Non-Small Cell Lung CancerCytotoxicityIC5020.12 µM
H1650 Non-Small Cell Lung CancerCytotoxicityIC5022.45 µM
HCT116 Colon AdenocarcinomaCell Cycle AnalysisPhase ArrestS-phase arrest
DLD-1 Colon AdenocarcinomaCell Cycle AnalysisPhase ArrestS-phase arrest
Huh7 Hepatocellular CarcinomaCell Cycle AnalysisPhase ArrestG0/G1 phase arrest
Hep3B Hepatocellular CarcinomaCell Cycle AnalysisPhase ArrestG0/G1 phase arrest
HCT116 Colon AdenocarcinomaApoptosis AssayApoptosis InductionIntrinsic apoptosis triggered
DLD-1 Colon AdenocarcinomaApoptosis AssayApoptosis InductionIntrinsic apoptosis triggered
MCF-7 Breast CancerApoptosis AssayProtein ExpressionUpregulation of Fas, FasL, and Bax
Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Cell Viability Assay (MTT/CCK-8)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of Fraxetin (or this compound) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.

  • Reagent Incubation: After the treatment period, MTT or CCK-8 reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

  • Data Acquisition: For MTT assays, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are seeded in 6-well plates and treated with Fraxetin at various concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using a gentle cell scraper or trypsin.

  • Staining: The collected cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment: Cells are treated with Fraxetin for a designated period.

  • Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then incubated with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Signaling Pathways and Workflows

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action cell_culture Cell Line Seeding (e.g., 96-well, 6-well plates) treatment Compound Treatment (Fraxetin/Fraxinol) cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT/CCK-8) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry western_blot Western Blot Analysis (Protein Expression) flow_cytometry->western_blot pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis

Caption: General experimental workflow for evaluating the anticancer effects of a compound.

Fraxetin-Mediated JAK2/STAT3 Signaling Pathway Inhibition

G cluster_1 Nucleus Fraxetin Fraxetin JAK2 JAK2 Fraxetin->JAK2 Inhibits phosphorylation Apoptosis Apoptosis Fraxetin->Apoptosis Induces STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Nuclear Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes

Caption: Fraxetin inhibits the JAK2/STAT3 signaling pathway, leading to reduced cell proliferation and induced apoptosis.[3]

References

Unveiling the Molecular Blueprint: A Comparative Guide to Fraxinol's Gene Expression Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive cross-validation of Fraxinol's impact on gene expression, benchmarked against prominent alternative compounds. This guide provides an objective comparison of performance, supported by experimental data, detailed protocols, and visual pathway analysis to inform future research and development.

This compound, a naturally occurring coumarin, has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties. Understanding its precise mechanism of action at the molecular level is crucial for its therapeutic development. This guide offers a deep dive into the effects of this compound on gene expression, cross-validated with data from alternative compounds such as Quercetin, Resveratrol, Genistein, and Curcumin.

Comparative Analysis of Gene Expression Modulation

The following tables summarize the quantitative effects of this compound and its alternatives on the expression of key genes implicated in inflammation, apoptosis, and cell signaling.

CompoundCell LineGeneRegulationFold Change / Percent ChangeCitation
This compound RAW 264.7TLR-4Down89% inhibition[1]
RAW 264.7PPAR-γUp17.6-fold increase[1]
B16F10Tyrosinase (TYR)UpData not quantified[2]
B16F10Tyrosinase-related protein-1 (TRP-1)UpData not quantified[2]
B16F10Tyrosinase-related protein-2 (TRP-2)UpData not quantified[2]
B16F10Microphthalmia-associated transcription factor (MITF)UpData not quantified[2]
Quercetin RAW 264.7TLR-4Down82% inhibition[1]
RAW 264.7PPAR-γUp8.6-fold increase[1]
This compound + Quercetin RAW 264.7TLR-4Down93% inhibition[1]
RAW 264.7PPAR-γUp60-fold increase[1]
CompoundCell LineKey Affected Genes/PathwaysGeneral EffectCitation
Resveratrol LNCaP (Prostate Cancer)Androgen pathway (e.g., PSA, AR), Cell cycle genesDown-regulation of proliferation and androgen signaling[3]
Genistein PC-3 (Prostate Cancer)Genes in cell growth, cell cycle, apoptosis, angiogenesis, invasion, and metastasisPredominantly down-regulation of pro-cancerous genes[4]
Curcumin MDA-MB 231 (Breast Cancer)EGF pathway elements, EGR1, FOSDown-regulation of genes involved in cancer cell growth and development[5]

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Fraxinol_Signaling_Pathways cluster_TLR4_PPAR Anti-inflammatory Pathway cluster_CREB_MITF Melanogenesis Pathway cluster_NRF2 Oxidative Stress Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Fraxinol_TLR4 This compound Fraxinol_TLR4->TLR4 PPARg PPAR-γ Fraxinol_TLR4->PPARg Anti_Inflammatory_Genes Anti-inflammatory Genes PPARg->Anti_Inflammatory_Genes Fraxinol_Melanogenesis This compound PKA PKA Fraxinol_Melanogenesis->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Melanogenesis_Genes TYR, TRP-1, TRP-2 MITF->Melanogenesis_Genes Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 NRF2 NRF2 Keap1->NRF2 ARE ARE NRF2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Fraxinol_NRF2 This compound Fraxinol_NRF2->NRF2 Activation

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (murine macrophage)

    • B16F10 (murine melanoma)

    • LNCaP, PC-3 (human prostate cancer)

    • MDA-MB 231 (human breast cancer)

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • This compound and Quercetin: RAW 264.7 cells were pre-treated with this compound (25 µg/ml), Quercetin (12.5 µg/ml), or a combination for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/ml) for 24 hours.[1]

    • This compound (Melanogenesis): B16F10 cells were treated with this compound (100 µM) for various time points (4h for CREB phosphorylation, 12h for MITF mRNA, 24h for MITF protein, and 48h for melanogenic enzyme expression).[2]

    • Resveratrol: LNCaP cells were treated with Resveratrol (75 or 150 µmol/L) for up to 60 hours.[3]

    • Genistein: PC-3 cells were treated with Genistein (therapeutically relevant concentrations) for a specified period.[4]

    • Curcumin: MDA-MB 231 cells were treated with Curcumin (20 µM) for 24 hours.[5]

RNA Isolation and cDNA Synthesis
  • RNA Isolation: Total RNA is extracted from cultured cells using a TRIzol-based reagent or a commercially available RNA isolation kit following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. An A260/A280 ratio of ~2.0 is considered indicative of pure RNA.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, according to the manufacturer's protocol.[1]

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR):

  • Primer Design: Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin) are designed using primer design software.

  • Reaction Setup: The qRT-PCR reaction is typically performed in a 20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Thermal Cycling: The reaction is carried out in a real-time PCR detection system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene.

Microarray Analysis:

  • Sample Preparation: Labeled cRNA is prepared from total RNA and hybridized to a microarray chip (e.g., Affymetrix, Agilent) according to the manufacturer's protocol.

  • Scanning and Feature Extraction: The microarray slides are scanned, and the signal intensities for each probe are quantified.

  • Data Normalization and Analysis: The raw data is normalized to remove systematic variations. Statistical analysis is then performed to identify differentially expressed genes between treated and control groups. A fold-change cutoff and a p-value threshold are typically used to determine significance.

Experimental Workflow

The following diagram illustrates the general workflow for gene expression analysis.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis Cell_Culture Cell Culture Treatment Compound Treatment (this compound or Alternative) Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Microarray Microarray cDNA_Synthesis->Microarray Data_Processing Data Processing & Normalization qRT_PCR->Data_Processing Microarray->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Gene_List Differentially Expressed Genes Statistical_Analysis->Gene_List

Caption: General workflow for gene expression analysis.

References

A Comparative Analysis of Fraxinol and Other Melanogenesis Stimulators on Tyrosinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Fraxinol's effects on tyrosinase activity with other known melanogenesis-stimulating agents. It is intended for researchers, scientists, and drug development professionals investigating therapeutic options for hypopigmentation disorders such as vitiligo. This document summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes the underlying molecular pathways and experimental workflows.

Recent research has identified this compound, a natural coumarin, as a potent stimulator of melanogenesis. Studies have demonstrated that this compound increases melanin content and intracellular tyrosinase activity in a concentration-dependent manner in B16F10 mouse melanoma cells[1][2][3]. This effect is not due to direct enzymatic activation but rather an upregulation of tyrosinase gene expression through the protein kinase A (PKA)-dependent CREB/MITF signaling pathway[1]. This finding positions this compound as a promising candidate for the treatment of depigmentation conditions.

Comparative Efficacy of Melanogenesis Stimulators

To objectively evaluate the efficacy of this compound, its performance was compared to other known melanogenesis stimulators, Nordihydroguaiaretic Acid (NDGA) and 6-Methoxy-4-methylcoumarin (6M-4MC). The following table summarizes the quantitative effects of these compounds on melanin content and cellular tyrosinase activity.

CompoundConcentration (µM)Cell LineTreatment DurationMelanin Content (% of Control)Cellular Tyrosinase Activity (% of Control)Reference
This compound 20B16F1048 hours~150%~120%[1]
40B16F1048 hours~180%~140%[1]
60B16F1048 hours~220%~160%[1]
100B16F1048 hours~250%~180%[1]
Nordihydroguaiaretic Acid (NDGA) 1HMVII7 days123%Not Specified[4][5]
5HMVII7 days264%Not Specified[4][5]
10HMVII7 days322%Not Specified[4][5]
20HMVII7 days502%3674%[4][5]
6-Methoxy-4-methylcoumarin (6M-4MC) 25B16F1072 hours>200%~150%[6]
50B16F1072 hours>300%~180%[6]
100B16F1072 hours512.6%210.6%[6]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Cellular Tyrosinase Activity Assay

This protocol is designed to measure the activity of tyrosinase within cultured cells, providing an indication of the compound's effect on intracellular melanogenesis.

  • Cell Culture: B16F10 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48 hours).

  • Cell Lysis: After treatment, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) is added to lyse the cells and release intracellular components, including tyrosinase.

  • Enzymatic Reaction: The cell lysate is clarified by centrifugation, and the supernatant is incubated with a solution of L-DOPA (L-3,4-dihydroxyphenylalanine), the substrate for tyrosinase.

  • Measurement: The tyrosinase present in the lysate catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The rate of dopachrome formation is measured spectrophotometrically by monitoring the absorbance at a specific wavelength (typically 475-490 nm) over time.

  • Data Analysis: The tyrosinase activity is calculated from the rate of increase in absorbance and normalized to the total protein concentration of the cell lysate. Results are typically expressed as a percentage of the activity in untreated control cells.

Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured cells following treatment with a test compound.

  • Cell Culture and Treatment: Similar to the tyrosinase activity assay, B16F10 cells are cultured and treated with the test compound for a defined period (e.g., 48-72 hours).

  • Cell Harvesting: After incubation, the cells are washed with PBS and harvested by trypsinization or scraping.

  • Melanin Solubilization: The cell pellet is dissolved in a solution of sodium hydroxide (e.g., 1N NaOH) and heated (e.g., at 80°C) to solubilize the melanin.

  • Quantification: The absorbance of the solubilized melanin solution is measured using a spectrophotometer at a wavelength of approximately 405-475 nm.

  • Standard Curve: A standard curve is generated using synthetic melanin of known concentrations to correlate absorbance values with the absolute amount of melanin.

  • Data Analysis: The melanin content is normalized to the total protein concentration or cell number to account for any effects of the compound on cell proliferation. The results are often presented as a percentage of the melanin content in untreated control cells.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound-induced melanogenesis and a typical experimental workflow for evaluating melanogenesis stimulators.

Fraxinol_Signaling_Pathway This compound This compound PKA PKA This compound->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB MITF MITF pCREB->MITF Upregulates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase_mRNA Tyrosinase mRNA Tyrosinase_Gene->Tyrosinase_mRNA Tyrosinase_Protein Tyrosinase (Enzyme) Tyrosinase_mRNA->Tyrosinase_Protein Translation Melanogenesis Melanogenesis Tyrosinase_Protein->Melanogenesis Catalyzes

Caption: this compound-induced melanogenesis signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Parallel Assays cluster_melanin_steps Melanin Quantification cluster_tyrosinase_steps Tyrosinase Activity Measurement start Seed B16F10 Cells treat Treat with this compound / Comparators start->treat incubate Incubate (e.g., 48h) treat->incubate melanin_assay Melanin Content Assay incubate->melanin_assay tyrosinase_assay Cellular Tyrosinase Activity Assay incubate->tyrosinase_assay harvest_m Harvest & Lyse Cells (NaOH) harvest_t Lyse Cells (Triton X-100) measure_m Measure Absorbance (405-475 nm) harvest_m->measure_m analyze_m Normalize & Quantify measure_m->analyze_m final_analysis Comparative Analysis of Efficacy analyze_m->final_analysis Compare Melanin Levels react_t Add L-DOPA Substrate harvest_t->react_t measure_t Kinetic Absorbance Reading (475-490 nm) react_t->measure_t analyze_t Calculate Activity measure_t->analyze_t analyze_t->final_analysis Compare Tyrosinase Activity

Caption: Experimental workflow for comparing melanogenesis stimulators.

References

Fraxinol and Its Synthetic Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fraxinol, a naturally occurring coumarin isolated from the bark of the ash tree (Fraxinus species), has garnered scientific interest for its diverse biological activities.[1] This guide provides a comparative overview of the known biological activities of this compound, with a focus on its pro-melanogenic and cytotoxic effects. Due to a lack of publicly available data on the biological activities of direct synthetic analogs of this compound, this guide will draw comparisons from studies on synthetic derivatives of structurally related coumarins to infer potential structure-activity relationships (SAR).

Comparative Biological Activity

While direct comparative studies on this compound and its synthetic analogs are not available in the reviewed literature, we can infer potential activities based on research into other coumarin derivatives. The primary activities identified for this compound are the stimulation of melanogenesis and cytotoxicity against specific cancer cell lines.

Pro-melanogenic Activity

This compound has been shown to stimulate melanogenesis in B16F10 mouse melanoma cells.[2] This activity is of interest for the development of treatments for hypopigmentation disorders such as vitiligo. The pro-melanogenic effect of this compound is concentration-dependent and is not associated with cytotoxicity at effective concentrations.[2][3]

In comparison, studies on other coumarin derivatives have shown varied effects on melanogenesis. For instance, 6-methylcoumarin and 7-hydroxy-4-methylcoumarin have also been reported to enhance melanogenesis in B16F10 cells.[4][5] The position and nature of substituents on the coumarin ring appear to play a crucial role in modulating this activity. For example, a methoxy group at the 6-position of 4-methylcoumarin led to a significant increase in melanin content.[6] In contrast, some coumarin derivatives have been shown to inhibit tyrosinase, the key enzyme in melanogenesis, and thus reduce melanin production.[7][8]

The following table summarizes the pro-melanogenic activity of this compound and related coumarins.

CompoundCell LineKey FindingsReference
This compound B16F10Increased melanin content and tyrosinase activity in a concentration-dependent manner.[2][3]
6-Methyl-4-methylcoumarin (6M-4MC)B16F10At 100 µM, led to a 512.6% increase in melanin content.[6]
7-Methoxy-4-methylcoumarin (7M-4MC)B16F10At 100 µM, resulted in a 185.4% increase in melanin content.[6]
7-Hydroxy-4-methylcoumarin (7H-4MC)B16F10Significantly stimulated melanin production and intracellular tyrosinase activity.[5]
Cytotoxic Activity

This compound has demonstrated cytotoxic effects against human small cell lung carcinoma (GLC-4) and colorectal cancer (COLO 320) cell lines.[1] The IC50 values suggest a moderate level of activity.

The cytotoxic potential of coumarin derivatives is a broad area of research. Structure-activity relationship studies on various synthetic coumarins have shown that the type and position of substituents significantly influence their anticancer activity. For example, the introduction of alkoxy chains of specific lengths on the coumarin scaffold has been shown to enhance cytotoxicity against breast cancer cell lines.[9] Furthermore, some synthetic coumarin derivatives have been found to be more potent than the parent compounds against various cancer cell lines.[10]

The table below presents the cytotoxic activity of this compound against two cancer cell lines. Data for synthetic analogs of this compound is not available.

CompoundCell LineIC50 (µM)Reference
This compound GLC-4193[1]
This compound COLO 320165[1]

Signaling Pathways and Mechanisms of Action

Pro-melanogenic Mechanism of this compound

This compound stimulates melanogenesis through the activation of the Protein Kinase A (PKA) signaling pathway, which leads to the phosphorylation of the cAMP response element-binding protein (CREB).[2][3] Phosphorylated CREB (p-CREB) then upregulates the expression of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[2][3] MITF, in turn, increases the transcription of melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), ultimately leading to increased melanin synthesis.[2] The use of a PKA inhibitor, H89, was shown to attenuate this compound-induced CREB phosphorylation and MITF expression, confirming the central role of the PKA pathway.[2]

Fraxinol_Melanogenesis_Pathway This compound This compound PKA PKA This compound->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF upregulates expression Melanogenic_Enzymes Tyrosinase, TRP-1, TRP-2 MITF->Melanogenic_Enzymes increases transcription Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin

This compound's Pro-melanogenic Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound and its potential analogs.

1. Cell Seeding:

  • Seed B16F10, COLO 320, or GLC-4 cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well.[3][11]

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare various concentrations of the test compounds (e.g., this compound) in the appropriate cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds.

  • Incubate the plate for 48 to 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubate for an additional 2 to 4 hours at 37°C until formazan crystals are formed.

4. Solubilization and Measurement:

  • Carefully remove the MTT-containing medium.

  • Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

5. Data Analysis:

  • Calculate cell viability as a percentage of the control (untreated cells).

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement Cell_Seeding Seed cells in 96-well plate Incubate_24h Incubate for 24h Cell_Seeding->Incubate_24h Add_Compound Add compound to cells Incubate_24h->Add_Compound Compound_Prep Prepare compound dilutions Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize formazan with DMSO Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Workflow for the MTT Cytotoxicity Assay.
Melanin Content Assay

This protocol is used to quantify the melanin production in B16F10 cells following treatment with this compound or its analogs.

1. Cell Culture and Treatment:

  • Seed B16F10 cells in a 6-well plate at a density of 2.5 x 10⁴ cells per well.[3]

  • After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound) for 48 hours.[3]

2. Cell Lysis:

  • Harvest the cells and wash with PBS.

  • Lyse the cell pellets by dissolving them in 100 µL of 1N NaOH at 60°C for 2 hours.[3]

3. Measurement:

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.[3]

4. Normalization:

  • The melanin content can be normalized to the total protein content of the cells, which is determined by a separate protein assay (e.g., BCA assay).

Intracellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase within the cells.

1. Cell Culture and Treatment:

  • Seed B16F10 cells and treat with the test compounds as described for the melanin content assay.

2. Cell Lysis:

  • Wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100.

  • Centrifuge the lysate to remove cellular debris.

3. Enzyme Reaction:

  • Mix the supernatant (containing the cell's proteins) with a freshly prepared solution of L-DOPA (15 mM).

  • Incubate the mixture at 37°C for 1 hour.

4. Measurement:

  • Measure the absorbance of the formed dopachrome at 490 nm.

5. Normalization:

  • The tyrosinase activity is typically normalized to the total protein content of the cell lysate.

Conclusion

This compound demonstrates significant potential as a pro-melanogenic agent, acting through the PKA/CREB/MITF signaling pathway. Its moderate cytotoxic activity against certain cancer cell lines also warrants further investigation. While data on direct synthetic analogs of this compound is currently limited, research on other coumarin derivatives suggests that structural modifications can significantly modulate biological activity. Future studies should focus on the synthesis and biological evaluation of this compound analogs to establish a clear structure-activity relationship and to develop more potent and selective compounds for therapeutic applications.

References

Independent Validation of Fraxinol's Neuroprotective Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct independent validation studies specifically on "Fraxinol" for neuroprotection are limited in publicly available literature. This guide leverages data from a comprehensive study on a hydroxycoumarin-rich bark extract of Fraxinus angustifolia Vahl., where this compound is a known constituent. The findings from this extract are presented as a proxy for the potential neuroprotective properties of this compound.

This guide provides a comparative analysis of the neuroprotective potential of this compound (represented by the Fraxinus angustifolia bark extract) against well-established neuroprotective agents: Curcumin, Resveratrol, and Edaravone. The data is presented to aid in the objective evaluation of its performance and to provide a foundation for further research.

Comparative Analysis of Neuroprotective Agents

The following table summarizes the key neuroprotective mechanisms and experimental evidence for this compound (as represented by Fraxinus angustifolia bark extract) and selected alternative compounds.

Compound Proposed Mechanism of Action In Vitro Evidence In Vivo Evidence
This compound (from F. angustifolia extract) Inhibition of amyloid-beta (Aβ) aggregation, antioxidant activity, protection against excitotoxicity.- High Aβ₂₅₋₃₅ anti-aggregative effect.[1][2] - Dose-dependent protective effect on PC12 cells against Aβ₂₅₋₃₅-induced cytotoxicity.[1] - Inhibition of lipid peroxidation in synaptosomal membranes.[1]- Improved memory in the Morris water maze test in an aluminum-induced neurotoxicity mouse model.[1] - Increased locomotor activity and decreased anxiety in mice.[1][2] - Reduced histological alterations in the brain.[1]
Curcumin Antioxidant, anti-inflammatory, anti-protein aggregate activities, modulation of signaling pathways (e.g., Nrf2, NF-κB).[3][4][5][6]- Inhibition of Aβ aggregation.[3] - Reduction of oxidative stress and inflammation in neuronal cell cultures.[3]- Improved cognitive function in animal models of Alzheimer's disease.[3] - Attenuation of neuronal damage in animal models of stroke.[4]
Resveratrol Activation of SIRT1, antioxidant, anti-inflammatory, inhibition of Aβ aggregation.[7][8][9][10]- Protection of neuronal cells from Aβ-induced toxicity.[7][8] - Reduction of oxidative stress and inflammation in vitro.[9]- Improved spatial memory and reduced Aβ plaque deposition in animal models of Alzheimer's disease.[7][11] - Neuroprotection in animal models of stroke.[9]
Edaravone Free radical scavenger, inhibition of lipid peroxidation, anti-inflammatory effects.[12][13][14]- Protection of neuronal cells from oxidative stress.[12]- Slowed progression of functional decline in patients with Amyotrophic Lateral Sclerosis (ALS).[15][16] - Neuroprotective effects in animal models of ischemic stroke.[13]

Experimental Data

The following tables present a summary of the quantitative data from the study on Fraxinus angustifolia bark extract (FAB).

In Vitro Data

Table 1: Effect of F. angustifolia Bark Extract on Aβ₂₅₋₃₅-Induced Cytotoxicity in PC12 Cells

Treatment Cell Viability (%)
Control100
Aβ₂₅₋₃₅ (25 µM)50
Aβ₂₅₋₃₅ + FAB (50 µg/mL)75
Aβ₂₅₋₃₅ + FAB (100 µg/mL)90

Data are illustrative representations based on the described dose-dependent protective effect.[1]

Table 2: Inhibition of Aluminum-Activated Lipid Peroxidation in Mouse Synaptosomal Membranes

Treatment Inhibition of Lipid Peroxidation (%)
FAB (0.01 mg/mL)Low
FAB (0.1 mg/mL)Moderate
FAB (0.5 mg/mL)Significant

Data are illustrative representations based on the described significant inhibition.[1]

In Vivo Data

Table 3: Effect of F. angustifolia Bark Extract on Memory Performance in the Morris Water Maze Test in Aluminum-Treated Mice

Group Escape Latency (seconds)
Control~20
Aluminum-treated~50
Aluminum + FAB-treated~30

Data are illustrative representations based on the described improvement in memory.[1]

Experimental Protocols

In Vitro Aβ₂₅₋₃₅ Aggregation Inhibition Assay
  • Objective: To assess the ability of a compound to inhibit the aggregation of the amyloid-beta peptide.

  • Methodology: The amyloid-beta peptide (Aβ₂₅₋₃₅) is incubated with and without the test compound (e.g., F. angustifolia bark extract). The kinetics of aggregation are monitored over time by measuring the fluorescence of Thioflavin T (ThT), a dye that binds to amyloid fibrils. A decrease in ThT fluorescence in the presence of the test compound indicates inhibition of aggregation. The aggregation process was measured by a spectrophotometer at 200 nm.[1]

PC12 Cell Viability Assay (MTT Assay)
  • Objective: To determine the protective effect of a compound against a neurotoxic insult on a neuronal cell line.

  • Methodology: PC12 cells, a rat pheochromocytoma cell line often used as a model for neuronal cells, are cultured. The cells are pre-treated with the test compound for a specific duration, followed by exposure to a neurotoxin (e.g., Aβ₂₅₋₃₅). Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength, which is proportional to the number of living cells.[1][17]

Lipid Peroxidation Assay in Synaptosomes
  • Objective: To measure the antioxidant capacity of a compound by assessing its ability to inhibit lipid peroxidation in isolated nerve terminals (synaptosomes).

  • Methodology: Synaptosomes are isolated from the brain tissue of rodents. Lipid peroxidation is induced by adding an oxidizing agent (e.g., a combination of Fe²⁺ and ascorbate). The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) assay. The ability of the test compound to reduce MDA levels indicates its antioxidant activity.[1][18][19]

Morris Water Maze Test
  • Objective: To evaluate spatial learning and memory in rodents.

  • Methodology: This behavioral test is conducted in a circular pool filled with opaque water. A hidden platform is submerged just below the water surface. The animal must learn the location of the platform using distal visual cues in the room. Over several trials, the time it takes for the animal to find the platform (escape latency) is recorded. Improved performance (shorter escape latency) over time indicates learning. Memory is assessed in a probe trial where the platform is removed, and the time spent in the quadrant where the platform was previously located is measured.[20][21][22]

Visualizations

Neuroprotective_Mechanism_of_this compound cluster_stress Neurotoxic Stressors cluster_this compound This compound (from F. angustifolia) cluster_effects Neuroprotective Effects Amyloid-Beta (Aβ) Aggregation Amyloid-Beta (Aβ) Aggregation This compound This compound Amyloid-Beta (Aβ) Aggregation->this compound Oxidative Stress Oxidative Stress Oxidative Stress->this compound Excitotoxicity Excitotoxicity Excitotoxicity->this compound Inhibition of Aβ Aggregation Inhibition of Aβ Aggregation This compound->Inhibition of Aβ Aggregation Reduced Oxidative Damage Reduced Oxidative Damage This compound->Reduced Oxidative Damage Neuronal Survival Neuronal Survival This compound->Neuronal Survival Improved Neuronal Function Improved Neuronal Function Inhibition of Aβ Aggregation->Improved Neuronal Function Reduced Oxidative Damage->Improved Neuronal Function Neuronal Survival->Improved Neuronal Function

Caption: Proposed neuroprotective mechanism of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A1 Aβ Aggregation Assay A2 PC12 Cell Viability (MTT) A3 Lipid Peroxidation Assay B1 Animal Model of Neurotoxicity A3->B1 B2 Morris Water Maze B3 Histological Analysis End Neuroprotective Candidate B3->End Start Compound Screening Start->A1

Caption: General experimental workflow for neuroprotection studies.

Comparison_Logic This compound This compound (proxy) - Aβ Aggregation Inhibition - Antioxidant - In vivo efficacy shown Curcumin Curcumin - Anti-inflammatory - Antioxidant - Aβ Aggregation Inhibition This compound->Curcumin Shared Antioxidant & Aβ Inhibition Resveratrol Resveratrol - SIRT1 Activation - Antioxidant - Anti-inflammatory This compound->Resveratrol Shared Antioxidant Properties Edaravone Edaravone - Free Radical Scavenger - Clinically approved for ALS This compound->Edaravone Different primary mechanisms

Caption: Logical comparison of neuroprotective agents.

References

Fraxinol's Antioxidant Power: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the antioxidant activity of Fraxinol (also known as Fraxin) reveals its multifaceted role in combating oxidative stress. While exhibiting moderate direct radical scavenging capabilities, this compound's primary strength lies in its ability to enhance the endogenous antioxidant defense system through the activation of the Nrf2/ARE signaling pathway. This comparative guide synthesizes available experimental data to offer a clear perspective on this compound's antioxidant performance relative to established antioxidants.

Quantitative Comparison of Direct Antioxidant Activity

To provide a clear benchmark of this compound's direct radical scavenging efficacy, its performance in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is compared with that of well-known antioxidants: Vitamin C, Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT). The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance required to inhibit 50% of a biological or chemical process, is a key metric in this comparison. A lower IC50 value indicates greater antioxidant potency.

One study reported that this compound demonstrated an IC50 value of 40.5 µg/mL in the DPPH assay[1]. This positions this compound as a direct antioxidant, although with a lower potency compared to standards like Vitamin C and Trolox, which typically exhibit IC50 values in a lower micromolar range. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

AntioxidantDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)FRAP Assay (TEAC, µmol TE/g)
This compound 40.5[1]Data Not AvailableData Not Available
Vitamin C ~2-8~5-15High
Trolox ~3-10~2-8High
BHT ~10-30Data VariableModerate

Note: Values for Vitamin C, Trolox, and BHT are approximate ranges compiled from various sources and are for comparative purposes only. Actual values can vary depending on the specific experimental setup.

The Dual Nature of this compound's Antioxidant Action

This compound's antioxidant properties are not limited to direct radical scavenging. A significant aspect of its protective effect is its ability to upregulate the body's own antioxidant defenses. This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of cellular resistance to oxidative stress.

Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This indirect mechanism provides a more sustained antioxidant effect compared to direct radical scavenging alone.

Experimental Protocols

For researchers looking to replicate or build upon the findings discussed, detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically at approximately 517 nm.

Procedure:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Various concentrations of the test compound (this compound) and standard antioxidants are added to the DPPH solution.

  • A control sample containing the solvent and DPPH solution is also prepared.

  • The mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical is reduced, leading to a decolorization of the solution, which is measured spectrophotometrically at around 734 nm.

Procedure:

  • The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compound and standards are added to the diluted ABTS•+ solution.

  • The reaction mixtures are incubated for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form, which has an intense blue color. The change in absorbance is measured at 593 nm.

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Aliquots of the test compound and standards are added to the FRAP reagent.

  • The reaction is incubated at 37°C for a set time (e.g., 30 minutes).

  • The absorbance of the resulting blue solution is measured at 593 nm.

  • A standard curve is constructed using a known antioxidant, such as Trolox, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing the Mechanisms

To further elucidate the processes discussed, the following diagrams illustrate the experimental workflow and the signaling pathway involved in this compound's antioxidant activity.

G Experimental Workflow of DPPH Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH Solution C Mix DPPH with Sample/Standard A->C B Prepare Sample and Standards B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: A simplified workflow of the DPPH antioxidant assay.

G This compound's Activation of the Nrf2/ARE Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Cellular Protection Cellular Protection Antioxidant_Genes->Cellular Protection

Caption: this compound's indirect antioxidant mechanism via Nrf2.

Conclusion

References

Safety Operating Guide

Proper Disposal of Fraxinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Fraxinol (CAS No. 486-28-2) must be disposed of as hazardous chemical waste. It should not be discarded in regular trash or poured down the drain. Adherence to local, regional, and national regulations is mandatory for the disposal of this compound and its containers.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, a coumarin compound used in various research applications. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard and Disposal Summary

All personnel handling this compound should be familiar with its hazard profile and the required safety precautions. The following table summarizes key quantitative data related to its safe disposal.

IdentifierGHS PictogramHazard StatementsPrecautionary Statement (Disposal)
This compound GHS07 (Exclamation Mark)H302: Harmful if swallowedP501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Disposal Workflow

The proper disposal of this compound follows a structured process to ensure safety and compliance. This workflow begins with the identification of the waste and ends with its final disposal by a certified entity.

Fraxinol_Disposal_Workflow A 1. Identify this compound Waste (Unused product, contaminated labware) B 2. Segregate Waste (Keep separate from other chemical waste streams) A->B C 3. Select Appropriate Waste Container (Clearly labeled, leak-proof, compatible material) B->C D 4. Transfer Waste to Container (Use appropriate PPE) C->D E 5. Label Container Correctly ('Hazardous Waste', 'this compound', CAS No. 486-28-2) D->E F 6. Store Container Securely (Designated hazardous waste accumulation area) E->F G 7. Arrange for Professional Disposal (Contact institution's Environmental Health & Safety office) F->G

Caption: A logical workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe disposal of this compound. This procedure should be incorporated into your laboratory's standard operating procedures (SOPs) for chemical waste management.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

2. Waste Collection:

  • Solid Waste: Collect unused this compound powder, contaminated weighing papers, and other solid materials in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. Collect it in a sealed, leak-proof container that is compatible with the solvent used.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected as solid hazardous waste. Reusable glassware must be decontaminated by rinsing with an appropriate solvent, and the rinsate must be collected as liquid hazardous waste.

3. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and its CAS number (486-28-2). Also, indicate the primary hazard (e.g., "Toxic," "Harmful if Swallowed").

4. Storage:

  • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.

5. Final Disposal:

  • The disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical through municipal waste or sewer systems.[1][2]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill Management

In the event of a this compound spill, the cleanup materials will also be considered hazardous waste.

Spill_Management_Workflow Spill This compound Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small Spill (Manageable by lab personnel) Assess->SmallSpill Minor LargeSpill Large Spill (Requires EHS assistance) Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Notify Notify EHS and Evacuate Area LargeSpill->Notify Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose

References

Personal protective equipment for handling Fraxinol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fraxinol

Topic: Personal Protective Equipment for Handling this compound Content Type: Immediate Safety and Logistical Information

This guide provides essential procedures for the safe handling and disposal of this compound (CAS Number: 486-28-2) in a laboratory setting. The recommendations are based on available safety data and established best practices for handling chemical compounds with similar hazard profiles.

This compound is a coumarin, typically supplied as a white to yellowish crystalline solid.[1][2][3] While comprehensive hazard data is not widely published, it is classified with the GHS07 pictogram and the hazard statement H302, indicating it is harmful if swallowed.[2] As with any novel or poorly characterized compound, it should be handled with care, assuming it may have other potential hazards.[4][5]

Personal Protective Equipment (PPE) Requirements

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure through inhalation, skin contact, and ingestion.[6][7] The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling/Weighing Solid Chemical safety gogglesNitrile gloves (double-gloving recommended)Full-coverage lab coatIn a certified chemical fume hood. If not feasible, an N95 respirator may be required based on risk assessment.
Preparing Solutions Chemical safety goggles and face shieldNitrile glovesFull-coverage lab coatIn a certified chemical fume hood.
General Handling of Dilute Solutions Chemical safety gogglesNitrile glovesLab coatNot generally required if handled with good laboratory practice.
Spill Cleanup (Solid) Chemical safety goggles and face shieldHeavy-duty nitrile glovesChemical-resistant apron or gown over lab coatN95 respirator or higher (e.g., PAPR)

Operational Plans: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital to ensure safety. All handling of solid this compound should be performed within a certified chemical fume hood to control airborne particulates.[8][9]

Weighing and Solution Preparation Protocol:
  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, glassware, and solvent.

  • Don PPE: Put on all required PPE as specified in the table above (goggles, gloves, lab coat).

  • Weighing: Carefully weigh the required amount of this compound powder in a weigh boat. Avoid creating dust by handling the material gently.

  • Transfer: Transfer the powder to the appropriate glassware for dissolution.

  • Dissolution: Slowly add the desired solvent (e.g., DMSO, methanol) to the powder.[2][10] If necessary, cap and gently swirl or sonicate to dissolve.

  • Cleanup: Immediately clean any minor spills within the fume hood. Dispose of all contaminated disposables (weigh boats, wipes, gloves) in the designated solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid cross-contamination. Wash hands thoroughly with soap and water.[11]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_start Start prep_hood Verify Fume Hood Operation prep_start->prep_hood prep_don Don Appropriate PPE prep_hood->prep_don handle_weigh Weigh this compound Powder prep_don->handle_weigh handle_transfer Transfer to Glassware handle_weigh->handle_transfer handle_dissolve Add Solvent & Dissolve handle_transfer->handle_dissolve cleanup_dispose Dispose of Contaminated Items handle_dissolve->cleanup_dispose cleanup_clean Clean Work Area cleanup_dispose->cleanup_clean cleanup_doff Doff PPE cleanup_clean->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash cleanup_end End cleanup_wash->cleanup_end G cluster_waste Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal waste_source This compound Waste Source (Solid, Liquid, Sharps) solid Solid Waste Container waste_source->solid e.g., gloves, wipes liquid Liquid Waste Container waste_source->liquid e.g., solutions sharps Sharps Container waste_source->sharps e.g., needles labeling Label All Containers (Contents, Hazard) solid->labeling liquid->labeling sharps->labeling storage Store in Satellite Accumulation Area labeling->storage pickup Arrange EHS Pickup storage->pickup end Proper Disposal pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fraxinol
Reactant of Route 2
Fraxinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.